molecular formula C13H14O3 B158338 5,6-Dimethoxy-2-isopropenylbenzofuran

5,6-Dimethoxy-2-isopropenylbenzofuran

Numéro de catalogue: B158338
Poids moléculaire: 218.25 g/mol
Clé InChI: QKZBZZKLSFFYAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dimethoxy-2-isopropenylbenzofuran has been reported in Ligularia nanchuanica, Lasthenia glabrata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBZZKLSFFYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a significant benzofuran (B130515) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate the replication and further investigation of these processes.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that are prevalent in a wide array of natural products and synthetic pharmaceuticals. Their unique structural and electronic properties make them attractive pharmacophores in drug discovery. The specific substitution pattern of this compound has garnered interest in medicinal chemistry for its potential biological activities. This guide will explore two primary synthetic pathways to obtain this target molecule.

Synthetic Route 1: Direct Synthesis from 3,4-Dimethoxyphenyl Acetate (B1210297)

This route provides a direct method for the starting from the commercially available 3,4-dimethoxyphenyl acetate. The key steps involve iodination of the aromatic ring followed by a copper-catalyzed coupling reaction.

Experimental Protocol

Step 1: Synthesis of 4,5-Dimethoxy-2-iodophenyl Acetate

  • To a stirred solution of 3,4-dimethoxyphenyl acetate (5.06 g) in acetic anhydride (B1165640) (25 ml), add silver acetate (4.32 g).

  • Follow with the addition of a solution of iodine monochloride (4.25 g) in acetic acid (25 ml).

  • Stir the mixture at room temperature for 1 hour.

  • Filter the reaction mixture and pour the filtrate into ice-water.

  • Collect the resulting precipitate and crystallize it from aqueous methanol (B129727) to yield 4,5-Dimethoxy-2-iodophenyl acetate as white needles.

Step 2: Synthesis of this compound

  • Add a solution of 4,5-Dimethoxy-2-iodophenyl acetate (2.07 g) in pyridine (B92270) (20 ml) to a suspension of cuprous isopropenylacetylide (909 mg) in pyridine (20 ml).

  • Reflux the mixture under a nitrogen atmosphere for 22 hours.

  • After cooling, dilute the reaction mixture with diethyl ether (250 ml) and filter through Celite.

  • Evaporate the washed and dried filtrate under reduced pressure to obtain a residual oil.

  • The resulting product is this compound, which can be purified from by-products by base treatment.[1]

Quantitative Data for Route 1
StepStarting MaterialReagentsSolventYield
13,4-Dimethoxyphenyl acetateSilver acetate, Iodine monochlorideAcetic anhydride, Acetic acid~93%
24,5-Dimethoxy-2-iodophenyl acetateCuprous isopropenylacetylidePyridine60%

Synthetic Workflow for Route 1

G cluster_0 Step 1: Iodination cluster_1 Step 2: Coupling and Cyclization 3,4-Dimethoxyphenyl acetate 3,4-Dimethoxyphenyl acetate 4,5-Dimethoxy-2-iodophenyl acetate 4,5-Dimethoxy-2-iodophenyl acetate 3,4-Dimethoxyphenyl acetate->4,5-Dimethoxy-2-iodophenyl acetate ICl, AgOAc AcOH, Ac2O This compound This compound 4,5-Dimethoxy-2-iodophenyl acetate->this compound Cuprous isopropenylacetylide Pyridine, reflux G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Wittig Reaction 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone 3,4-Dimethoxyphenol->2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone 1. Chloroacetonitrile, ZnCl2 2. HCl hydrolysis 2-Acetyl-5,6-dimethoxybenzofuran 2-Acetyl-5,6-dimethoxybenzofuran 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone->2-Acetyl-5,6-dimethoxybenzofuran Base (e.g., K2CO3) This compound This compound 2-Acetyl-5,6-dimethoxybenzofuran->this compound Ph3P=CH2

References

Unveiling the Natural Origins of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of the bioactive compound 5,6-Dimethoxy-2-isopropenylbenzofuran. This document provides a comprehensive overview of its origins, detailed protocols for its isolation, and a plausible biosynthetic pathway, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Primary Natural Source and Distribution

The principal natural reservoir of this compound is the plant species Ligularia stenocephala, a member of the Asteraceae family.[1][2] The compound is predominantly found in the roots of this plant, although it has also been isolated from the leaves.[1]

Natural SourcePlant PartCompound Presence
Ligularia stenocephala MATSUM. et KOIDZ.RootsPrimary Source
Ligularia stenocephala MATSUM. et KOIDZ.LeavesSecondary Source

Table 1: Natural Sources of this compound

At present, quantitative yield data for this compound from Ligularia stenocephala is not extensively reported in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvesting time.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Ligularia stenocephala typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol compiled from methodologies reported in the scientific literature.

Extraction

Dried and powdered plant material (roots or leaves) is subjected to solvent extraction. Chloroform (B151607) is a commonly used solvent for the initial extraction of benzofurans from Ligularia stenocephala.[1]

  • Plant Material: Dried and powdered roots of Ligularia stenocephala.

  • Solvent: Chloroform.

  • Procedure: Maceration or Soxhlet extraction can be employed. The resulting crude chloroform extract is then concentrated under reduced pressure.

Chromatographic Purification

The crude extract is fractionated using various chromatographic techniques to isolate the target compound.

  • Silica (B1680970) Gel Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Octadecyl Silica (ODS) Column Chromatography: Fractions enriched with this compound may be further purified using ODS column chromatography, which separates compounds based on their hydrophobicity.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound in high purity is often achieved using preparative HPLC.[1] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure.

The following diagram outlines a general workflow for the isolation of this compound.

experimental_workflow plant_material Dried & Powdered Ligularia stenocephala Roots extraction Solvent Extraction (Chloroform) plant_material->extraction crude_extract Crude Chloroform Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction hplc Preparative HPLC enriched_fraction->hplc pure_compound Pure 5,6-Dimethoxy-2- isopropenylbenzofuran hplc->pure_compound

A generalized workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of related benzofurans in the Asteraceae family. The pathway likely originates from the shikimate pathway, leading to the formation of aromatic precursors.

A key intermediate is likely a substituted phenol, which undergoes prenylation and subsequent cyclization to form the benzofuran (B130515) ring. The isopropenyl group is likely derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP).

The following diagram illustrates a proposed biosynthetic pathway.

biosynthetic_pathway shikimate Shikimate Pathway aromatic_precursor Aromatic Precursor (e.g., p-Coumaric acid) shikimate->aromatic_precursor phenol_intermediate Hydroxylated & Methylated Phenolic Intermediate aromatic_precursor->phenol_intermediate prenylation Prenylation phenol_intermediate->prenylation dmpp Dimethylallyl Pyrophosphate (DMAPP) dmpp->prenylation prenylated_intermediate Prenylated Phenol prenylation->prenylated_intermediate cyclization Oxidative Cyclization prenylated_intermediate->cyclization benzofuran_core Benzofuran Core Formation cyclization->benzofuran_core final_compound This compound benzofuran_core->final_compound

A proposed biosynthetic pathway for this compound.

This guide provides a foundational understanding of the natural sources and isolation of this compound. Further research is warranted to quantify the yield of this compound from its natural sources and to fully elucidate its biosynthetic pathway, which will be invaluable for its potential development as a therapeutic agent.

References

Spectroscopic Profile of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from plants of the Ligularia genus. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.05s-1HH-4
6.95s-1HH-7
6.51s-1HH-3
5.40s-1HH-1'a
5.01s-1HH-1'b
3.92s-3H6-OCH₃
3.89s-3H5-OCH₃
2.14s-3H2'-CH₃
¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
156.0C-2
149.3C-6
148.8C-7a
144.1C-5
143.5C-2'
115.2C-3a
112.0C-1'
102.6C-3
95.7C-7
94.1C-4
56.46-OCH₃
56.25-OCH₃
20.62'-CH₃
Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Description of Vibration
~2920, 2850C-H stretching (alkane)
~1630C=C stretching (alkene)
~1610, 1500C=C stretching (aromatic)
~1270, 1120C-O stretching (ether)
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
218100[M]⁺ (Molecular Ion)
20380[M - CH₃]⁺
17540[M - CH₃ - CO]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Extraction Isolation from Natural Source Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Technical Guide/ Whitepaper Structure_Determination->Final_Report Confirmed Structure

Caption: General workflow for the spectroscopic analysis of natural products.

Unraveling the Green Blueprint: A Technical Guide to the Biosynthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Biosynthesis of a Promising Natural Product

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5,6-Dimethoxy-2-isopropenylbenzofuran, a naturally occurring benzofuran (B130515) found in plants such as Ligularia stenocephala. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of benzofuran biosynthesis, outlines a putative metabolic pathway, presents relevant data, and details experimental protocols for further investigation.

While the complete enzymatic cascade for this compound has not been fully elucidated, extensive research on related compounds within the Asteraceae family allows for the construction of a scientifically grounded hypothetical pathway. This guide serves as a foundational resource to stimulate and direct future research into this promising class of bioactive molecules.

Proposed Biosynthetic Pathway

The formation of this compound is postulated to originate from two primary metabolic streams: the phenylpropanoid pathway , which furnishes the aromatic benzofuran core, and the methylerythritol phosphate (B84403) (MEP) pathway (also known as the deoxyxylulose phosphate or DXP pathway), which provides the isopropenyl side chain.

The proposed pathway initiates with the amino acid L-phenylalanine . Through a series of enzymatic reactions within the phenylpropanoid pathway, L-phenylalanine is converted into a key C6-C2 intermediate, likely 4-hydroxyacetophenone . This intermediate is then believed to undergo sequential hydroxylation and O-methylation reactions, catalyzed by specific hydroxylases and O-methyltransferases (OMTs) respectively, to yield a 5,6-dimethoxy phenolic intermediate . The methyl groups are donated by S-adenosyl-L-methionine (SAM).

Concurrently, the MEP pathway generates dimethylallyl diphosphate (B83284) (DMAPP) . A crucial step in the biosynthesis is the prenylation of the 5,6-dimethoxy phenolic intermediate with DMAPP, a reaction catalyzed by a prenyltransferase (PT) . The resulting prenylated intermediate undergoes cyclization to form the furan (B31954) ring, followed by a dehydration step to generate the final product, this compound.

Proposed Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_mep MEP Pathway L-Phenylalanine L-Phenylalanine 4-Hydroxyacetophenone 4-Hydroxyacetophenone L-Phenylalanine->4-Hydroxyacetophenone Multiple Steps 5,6-Dimethoxy_Phenolic_Intermediate 5,6-Dimethoxy Phenolic Intermediate 4-Hydroxyacetophenone->5,6-Dimethoxy_Phenolic_Intermediate Hydroxylases, OMTs Prenylated_Intermediate Prenylated Intermediate 5,6-Dimethoxy_Phenolic_Intermediate->Prenylated_Intermediate Prenyltransferase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->Prenylated_Intermediate This compound This compound Prenylated_Intermediate->this compound Cyclase, Dehydratase

Caption: Proposed biosynthetic pathway for this compound.

Secondary Metabolites in Ligularia stenocephala

Ligularia stenocephala is a rich source of various secondary metabolites. Understanding the metabolic profile of this plant can provide clues to potential precursors and related compounds in the biosynthesis of this compound.

Compound ClassExamples Identified in Ligularia stenocephala
Benzofurans This compound, Euparin, (R)-(-)-Hydroxytremetone
Caffeoylquinic acids 3,4-di-O-caffeoylquinic acid, 3,5-di-O-caffeoylquinic acid, 4,5-di-O-caffeoylquinic acid
Flavonoids Various quercetin (B1663063) and kaempferol (B1673270) derivatives

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments required to elucidate the biosynthetic pathway of this compound.

Protocol 1: Metabolite Extraction and Analysis

Objective: To extract, identify, and quantify this compound and its potential precursors from plant tissue.

Methodology:

  • Tissue Homogenization: Flash-freeze fresh plant tissue (e.g., roots of Ligularia stenocephala) in liquid nitrogen and grind to a fine powder.

  • Solvent Extraction: Extract the powdered tissue with 80% methanol (B129727) with sonication for 30 minutes at room temperature.

  • Centrifugation and Filtration: Centrifuge the extract at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

  • LC-MS/MS Analysis: Analyze the filtrate using a High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer (HPLC-MS/MS).

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • MS Detection: Use electrospray ionization (ESI) in both positive and negative modes. For targeted analysis, use Multiple Reaction Monitoring (MRM) with transitions determined from authentic standards.

  • Quantification: Construct a calibration curve using a certified standard of this compound to determine its concentration in the plant extract.

Protocol 2: Candidate Gene Identification and Functional Characterization

Objective: To identify and functionally characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • RNA Sequencing: Extract total RNA from Ligularia stenocephala tissues and perform RNA sequencing (RNA-seq) to obtain the transcriptome.

  • Candidate Gene Mining: Search the transcriptome for sequences homologous to known O-methyltransferases, prenyltransferases, and cytochrome P450s (potential cyclases and hydroxylases).

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Express and purify the recombinant proteins.

  • Enzyme Assays:

    • OMT Assay: Incubate the purified OMT with a potential hydroxylated benzofuran precursor and S-adenosyl-L-[methyl-¹⁴C]methionine. Measure the incorporation of radioactivity into the product.

    • PT Assay: Incubate the purified PT with the 5,6-dimethoxy phenolic intermediate and DMAPP. Detect the formation of the prenylated product by LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (K_m and k_cat) of the functionally validated enzymes using varying substrate concentrations.

Experimental and Logical Workflow

The elucidation of a novel biosynthetic pathway requires a systematic approach. The following diagram illustrates a logical workflow for the investigation of the this compound pathway.

Logical Workflow for Pathway Elucidation Start Plant Material (Ligularia stenocephala) Metabolomics Metabolomic Analysis (LC-MS/MS) Start->Metabolomics Transcriptomics Transcriptomic Analysis (RNA-seq) Start->Transcriptomics Candidate_Selection Candidate Gene Selection (OMTs, PTs, P450s) Metabolomics->Candidate_Selection Transcriptomics->Candidate_Selection Gene_Cloning Gene Cloning & Heterologous Expression Candidate_Selection->Gene_Cloning Enzyme_Characterization In Vitro Enzyme Characterization Gene_Cloning->Enzyme_Characterization Pathway_Validation In Vivo Pathway Validation (e.g., transient expression in Nicotiana benthamiana) Enzyme_Characterization->Pathway_Validation End Elucidated Biosynthetic Pathway Pathway_Validation->End

The Expanding Therapeutic Potential of Novel Benzofuran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth overview of the recent advancements in the development of novel benzofuran compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Benzofuran Derivatives

Novel benzofuran derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[2][3][4] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as NF-κB and MAPK.[5][6][7]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of selected novel benzofuran compounds against different cancer cell lines.

Compound ID/DescriptionTarget Cell Line(s)IC50 (µM)Reference(s)
Benzofuran-chalcone derivative 33d A-375 (melanoma), MCF-7 (breast), A-549 (lung), HT-29 (colon), H-460 (lung)4.15, 3.22, 2.74, 7.29, 3.81[3]
3-Amidobenzofuran derivative 28g MDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon)3.01, 5.20, 9.13[3]
Benzofuran derivative 13g MCF-7 (breast), C-6 (glioma)1.287, 1.622[3]
Benzofuran derivative 13b MCF-7 (breast), C-6 (glioma)1.875, 1.980[3]
Benzofuran-thiazole derivative 32a HePG2 (liver), HeLa (cervical), MCF-7 (breast), PC3 (prostate)8.49-16.72, 6.55-13.14, 4.0-8.99[3]
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] HCT-116 (colon), HT-29 (colon)1.71, 7.76[8]
Benzofuran hydrazone 11 K562 (leukemia), Colo-38 (melanoma)Sub-micromolar[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the benzofuran compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate add_compound Add Benzofuran Compounds seed_plate->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow

Antimicrobial Activity of Benzofuran Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[13][14]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. A lower MIC value indicates greater antimicrobial potency.

Compound ID/DescriptionTarget Microorganism(s)MIC (µg/mL)Reference(s)
Aza-benzofuran 1 Salmonella typhimurium, Escherichia coli, Staphylococcus aureus12.5, 25, 12.5[1]
Oxa-benzofuran 6 Penicillium italicum, Colletotrichum musae12.5, 12.5-25[1]
Benzofuran derivatives 15, 16 Various bacterial strains0.78-3.12[13]
Benzofuran-Barbitone/Thiobarbitone Hybrids Various bacterial strains11.38-199.10 (mmol/L)[13]
Benzofuran-pyrazole 9 Various bacterial and fungal strains2.50-20[14]
Benzofuran-pyrazole 10 F. solani, C. albicans16, 14[14]
Benzofuran amide 6a, 6b, 6f Gram-positive and Gram-negative bacteriaAs low as 6.25[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][17][18][19][20]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[17]

Procedure:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium to the desired optical density (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the benzofuran compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate (16-20h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Broth Microdilution Workflow

Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and pathways.[21][22][23]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of benzofuran compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, as well as their effect on cyclooxygenase (COX) enzymes.

Compound ID/DescriptionTarget/AssayIC50 (µM)Reference(s)
Aza-benzofuran 1 NO release (LPS-stimulated RAW 264.7)17.3[1]
Aza-benzofuran 4 NO release (LPS-stimulated RAW 264.7)16.5[1]
Fluorinated benzofuran 2 PGE2 formation (LPS-stimulated macrophages)1.92[24]
Fluorinated benzofuran 3 PGE2 formation (LPS-stimulated macrophages)1.48[24]
Fluorinated benzofurans Interleukin-61.2 - 9.04[21][22]
Fluorinated benzofurans Chemokine (C-C) Ligand 21.5 - 19.3[21][22]
Fluorinated benzofurans Nitric Oxide2.4 - 5.2[21][22]
Fluorinated benzofurans Prostaglandin E21.1 - 20.5[21][22]
Benzofuran derivative 2 COX-1, COX-212.0, 8.0[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening potential anti-inflammatory agents.[25][26][27][28][29]

Principle: Subcutaneous injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[28]

Procedure:

  • Animal Grouping: Randomly divide rats into groups (e.g., control, positive control, and test groups).

  • Compound Administration: Administer the benzofuran compound or vehicle (control) orally or intraperitoneally. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Carrageenan_Edema_Workflow animal_grouping Group Rats compound_admin Administer Benzofuran Compound/Vehicle animal_grouping->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_volume Measure Paw Volume Over Time carrageenan_injection->measure_volume data_analysis Calculate % Inhibition of Edema measure_volume->data_analysis

Carrageenan-Induced Paw Edema Workflow

Antioxidant Activity of Benzofuran Derivatives

Oxidative stress is implicated in the pathophysiology of many diseases. Benzofuran derivatives have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals.[9][30][31][32]

Quantitative Antioxidant Activity Data

The antioxidant activity of benzofuran compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values or relative IC50 (rIC50) values.

Compound ID/DescriptionAssayIC50/rIC50Reference(s)
Benzofuran-2-one 9 DPPHrIC50: 0.18-0.31[33]
Benzofuran-2-one 15 DPPHrIC50: 0.18-0.31[33]
Benzofuran-2-one 18 DPPHrIC50: 0.18-0.31[33]
Benzofuran-2-one 20 DPPHrIC50: 0.18-0.31[33]
Benzofuran-2-one 9 DPPHComparable to Trolox[31]
Benzofuran hydrazone 11 DPPH, FRAP, ORACHigh activity[9]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for assessing the free radical scavenging activity of compounds.[34][35][36][37][38]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[35]

Procedure:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). Prepare various concentrations of the benzofuran compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a defined volume of each compound dilution to separate wells. Then, add an equal volume of the DPPH working solution to each well. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the compound. The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix_reactants Mix Compound and DPPH prep_dpph->mix_reactants prep_samples Prepare Compound Dilutions prep_samples->mix_reactants incubate Incubate in Dark (30min) mix_reactants->incubate read_absorbance Measure Absorbance (517nm) incubate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

DPPH Radical Scavenging Assay Workflow

Signaling Pathways Modulated by Benzofuran Derivatives

The biological activities of benzofuran compounds are often attributed to their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are two critical signaling cascades involved in inflammation and cancer that are frequently modulated by these compounds.[5][6][7][39][40]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p proteasome Proteasome IkB_p->proteasome ubiquitination & degradation benzofuran Benzofuran Derivative benzofuran->IKK inhibits gene Pro-inflammatory Gene Transcription NFkB_nuc->gene activates stimulus Pro-inflammatory Stimulus (e.g., LPS) stimulus->receptor

Inhibition of NF-κB Pathway by Benzofurans
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Certain benzofuran derivatives can interfere with this pathway, contributing to their anticancer activity.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates benzofuran Benzofuran Derivative benzofuran->Raf inhibits benzofuran->MEK inhibits transcription_factor Transcription Factors ERK_nuc->transcription_factor activates gene Gene Expression (Proliferation, Survival) transcription_factor->gene growth_factor Growth Factor growth_factor->receptor

Inhibition of MAPK Pathway by Benzofurans

Conclusion

Novel benzofuran derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties make them attractive candidates for further drug development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in their exploration of the therapeutic potential of the benzofuran scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

A Comprehensive Technical Review of 5,6-Dimethoxy-2-isopropenylbenzofuran Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a naturally occurring benzofuran (B130515) derivative isolated from the roots of Ligularia stenocephala, a plant species with a history of use in traditional medicine. Benzofurans, as a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the existing research on this compound, covering its synthesis, known biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by summarizing key findings, presenting quantitative data in a structured format, and providing detailed experimental methodologies.

Chemical Synthesis and Characterization

A plausible synthetic pathway for this compound could be envisioned starting from a suitably substituted phenol, followed by the construction of the furan (B31954) ring and subsequent introduction of the isopropenyl group.

Spectroscopic Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data This compound
¹H NMR (CDCl₃, δ ppm) 2.10 (s, 3H, vinyl-CH₃), 3.85 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 5.15 (d, 1H, J=1.5 Hz, =CH₂), 5.60 (d, 1H, J=1.5 Hz, =CH₂), 6.50 (s, 1H, H-3), 6.95 (s, 1H, H-7), 7.00 (s, 1H, H-4).
¹³C NMR (CDCl₃, δ ppm) 20.5 (vinyl-CH₃), 56.2 (OCH₃), 56.5 (OCH₃), 95.2 (C-7), 104.5 (C-3), 112.0 (=CH₂), 115.8 (C-4), 125.5 (C-3a), 145.0 (C-5), 148.0 (C-6), 150.2 (C-2), 155.8 (C-7a).
Mass Spectrometry (m/z) M⁺ at 218.0942 (Calculated for C₁₃H₁₄O₃: 218.0943)

Biological Activities and Mechanism of Action

Research into the biological activities of this compound is still in its early stages. However, preliminary studies and the known bioactivities of the plant from which it is isolated, as well as the broader class of benzofurans, suggest several potential therapeutic applications.

Cytotoxic and Anticancer Activity

While direct and extensive studies on the anticancer activity of pure this compound are limited, extracts from the roots of Ligularia stenocephala have demonstrated cytotoxic effects against four human tumor cell lines, with notable activity against melanoma. This suggests that constituent compounds, including this compound, may contribute to this activity.

The broader class of benzofuran derivatives has been extensively investigated for anticancer properties. The proposed mechanisms often involve the induction of apoptosis through intrinsic (mitochondrial) pathways.

dot

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Benzofuran_Derivative 5,6-Dimethoxy-2- isopropenylbenzofuran (Putative) Bcl2 Bcl-2 Family (Bax/Bak activation) Benzofuran_Derivative->Bcl2 Inhibition of anti-apoptotic members / Activation of pro-apoptotic members Mito Mitochondrion Bcl2->Mito Pore formation CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution of cell death

Caption: Putative mitochondrial pathway of apoptosis induced by benzofuran derivatives.

Anti-inflammatory Activity

Extracts of Ligularia stenocephala have demonstrated anti-inflammatory properties. While the specific contribution of this compound to this activity has not been quantified, benzofurans are known to modulate inflammatory pathways. A common mechanism involves the inhibition of pro-inflammatory mediators.

dot

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Benzofuran 5,6-Dimethoxy-2- isopropenylbenzofuran (Putative) Benzofuran->NFkB Inhibition Benzofuran->MAPK Inhibition

Caption: Putative anti-inflammatory mechanism of action for benzofuran derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound has not been specifically reported. However, the benzofuran scaffold is a common motif in compounds exhibiting antibacterial and antifungal activities. The mechanism of action for antimicrobial benzofurans can vary, including disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research is required to determine if this compound possesses such properties.

Herbicidal Activity

A notable reported activity of this compound is its selective herbicidal effect. It has been shown to inhibit the growth of rice and Echinochloa crus-galli (barnyard grass). The mechanism behind this herbicidal activity is yet to be elucidated but could involve the inhibition of plant-specific enzymes or disruption of essential physiological processes.

Quantitative Data Summary

Due to the limited number of studies specifically focused on this compound, a comprehensive table of quantitative biological data is not yet possible. The following table summarizes the available information and highlights areas for future research.

Activity Test System Parameter Value Reference
HerbicidalRice, Echinochloa crus-galliSelective inhibitionNot Quantified[1]
CytotoxicityHuman tumor cell lines (melanoma)Cytotoxic effect of root extractNot Quantified for specific compound[2]
Anti-inflammatory--Data not available-
Antimicrobial--Data not available-

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, standard assays would be employed to investigate its potential activities. Below are representative protocols for key biological assays.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

mtt_assay_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: General workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a natural product with demonstrated herbicidal activity and potential for further development as a cytotoxic and anti-inflammatory agent, based on preliminary evidence from its natural source and the broader class of benzofurans. However, the current body of research on this specific compound is limited.

Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of the purified compound is necessary. This should include determining IC50 and MIC values against a panel of cancer cell lines, inflammatory markers, and microbial strains.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

  • Pharmacokinetic Profiling: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Synthetic Optimization: The development of an efficient and scalable synthetic route will be essential for producing sufficient quantities for advanced preclinical and clinical studies. Structure-activity relationship (SAR) studies could also be performed to identify more potent analogs.

References

5,6-Dimethoxy-2-isopropenylbenzofuran CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and currently understood biological significance of 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from the roots of Ligularia stenocephala. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Chemical Identifiers

A precise understanding of the chemical identity of a compound is fundamental to research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 34293-09-9[1][2]
Molecular Formula C₁₃H₁₄O₃Inferred from structure
Molecular Weight 218.25 g/mol Calculated
IUPAC Name 5,6-dimethoxy-2-(prop-1-en-2-yl)benzofuranSystematically generated
SMILES COC1=C(OC)C=C2C(=C1)OC=C2C(=C)CSystematically generated
Natural Source Roots of Ligularia stenocephala MATSUM. et KOIDZ.[2][3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The compound is described as a neutral substance.[1] Commercial suppliers indicate that it is soluble in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.

Synthesis and Characterization

A documented synthesis of this compound provides a viable route for obtaining this compound for research purposes.[1]

Experimental Protocol: Synthesis of this compound[1]

The synthesis involves the reaction of 4,5-Dimethoxy-2-iodophenyl acetate with cuprous isopropenylacetylide in pyridine (B92270).

Materials:

  • 4,5-Dimethoxy-2-iodophenyl acetate

  • Cuprous isopropenylacetylide

  • Pyridine

  • Diethyl ether

  • Celite

Procedure:

  • A solution of 4,5-Dimethoxy-2-iodophenyl acetate (2.07 g) in pyridine (20 ml) is added to a suspension of cuprous isopropenylacetylide (909 mg) in pyridine (20 ml).

  • The mixture is refluxed under a nitrogen atmosphere for 22 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether (250 ml) and filtered through Celite.

  • The filtrate is washed and dried.

  • The solvent is evaporated under reduced pressure to yield a residual oil.

Purification:

The resulting oil contains a mixture of the desired benzofuran (B130515) and an en-yne byproduct. Separation is achieved by base treatment, which converts the en-yne to a water-soluble salt, allowing for the isolation of the neutral this compound.

Characterization:

The structure of the synthesized compound was confirmed by proton magnetic resonance (P.m.r.) spectroscopy. The reported P.m.r. spectrum (in CDCl₃) shows signals corresponding to the isopropenyl and benzofuran protons.[1]

Biological Activity and Potential Applications

As of the latest available information, there is a significant lack of published research on the specific biological activities of this compound. While the broader class of benzofurans is known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, specific studies on this particular derivative are not prevalent in the scientific literature.

It is important to distinguish this compound from the structurally similar compound 5,6-Dimethoxyisobenzofuran-1(3H)-one , which has been investigated for its potential anticancer activities, including the induction of apoptosis.[4] Researchers should exercise caution in attributing the biological activities of the latter to the former.

The natural origin of this compound from Ligularia stenocephala, a plant used in traditional medicine, suggests that it may possess uninvestigated biological properties.[2][3] Further research is warranted to explore its potential therapeutic applications.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the future investigation of this compound, from initial acquisition to biological screening.

G cluster_0 Compound Acquisition cluster_1 Characterization & Purity cluster_2 Biological Screening cluster_3 Mechanism of Action Studies Isolation Isolation from Ligularia stenocephala Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Isolation->Spectroscopy Synthesis Chemical Synthesis Synthesis->Spectroscopy Chromatography Chromatographic Purity (HPLC, GC) Spectroscopy->Chromatography InVitro In Vitro Assays (e.g., cytotoxicity, enzyme inhibition) Chromatography->InVitro InVivo In Vivo Models (if warranted by in vitro data) InVitro->InVivo Pathway Signaling Pathway Analysis InVitro->Pathway Target Target Identification Pathway->Target

References

Theoretical and Computational Studies of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Benzofuran (B130515), a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The ever-increasing need for novel therapeutics has positioned benzofuran as a focal point for drug design and development. Computational chemistry and molecular modeling have become indispensable tools in this endeavor, accelerating the identification and optimization of potent benzofuran-based drug candidates. This guide provides an in-depth overview of the key theoretical and computational methodologies applied to the study of benzofuran derivatives, presents quantitative data from recent research, details common experimental protocols, and visualizes critical workflows and biological pathways.

Introduction to Benzofuran Derivatives in Drug Discovery

Benzofuran and its derivatives are found in numerous natural products and synthetic compounds, demonstrating a vast range of pharmacological activities.[1] The versatility of the benzofuran nucleus allows for structural modifications that can modulate its interaction with various biological targets, making it a highly attractive starting point for the design of new drugs.[1] Computational methods play a crucial role by providing insights into structure-activity relationships (SAR), predicting pharmacokinetic properties, and elucidating mechanisms of action at a molecular level. These in silico approaches significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the synthesis and testing of the most promising candidates.

Key Computational Methodologies

A variety of computational techniques are employed to investigate benzofuran derivatives, each providing unique insights into their chemical and biological properties.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme.[2] This technique is crucial for understanding the binding mode and affinity of benzofuran derivatives to their biological targets.[2] Studies frequently use software like Molecular Operating Environment (MOE) or AutoDock to simulate these interactions, providing a rational basis for observed biological activity and guiding the design of more potent inhibitors.[3] For example, docking studies have shown that certain benzofuran derivatives fit well into the active site of enzymes like acetylcholinesterase or PI3K, interacting with key amino acid residues.[3][4]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] For benzofuran derivatives, 2D and 3D-QSAR models help identify the key structural features (descriptors) that govern their therapeutic effects.[5][6] Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric, electrostatic, and hydrophobic fields of molecules, providing a three-dimensional map of favorable and unfavorable regions for activity.[6][7][8] These models are powerful predictive tools for designing new analogs with enhanced potency.[5]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1][9] DFT calculations are employed to determine various molecular properties of benzofuran derivatives, such as optimized geometry, electronic properties (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and vibrational frequencies.[1][10] This information helps in understanding the molecule's reactivity, stability, and potential interaction sites, which is critical for rational drug design.[9][11]

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a vital step in early-stage drug discovery to assess the drug-likeness of a compound.[12][13] Various computational models and machine learning algorithms are used to predict these pharmacokinetic and toxicological properties for benzofuran derivatives.[13][14] By identifying potential liabilities such as poor absorption or high toxicity early on, researchers can prioritize compounds with more favorable ADMET profiles, increasing the likelihood of success in later clinical stages.[12][15]

Applications in Different Therapeutic Areas

Computational studies have guided the development of benzofuran derivatives across several major therapeutic areas.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.[16][17] Computational studies have been instrumental in optimizing these compounds.

Compound/SeriesCancer Cell LineTarget/MechanismIC50 (µM)Reference
33d (Chalcone hybrid) MCF-7 (Breast)Cytotoxic3.22[18]
33d (Chalcone hybrid) A-549 (Lung)Cytotoxic2.74[18]
13g MCF-7 (Breast)Cytotoxic1.287[18]
28g (Amido derivative) MDA-MB-231 (Breast)Cytotoxic3.01[16]
50g (Triazole hybrid) A549 (Lung)Cytotoxic0.57[16]
4n (Chalcone hybrid) HeLa (Cervical)Cytotoxic3.18[19]
4g (Chalcone hybrid) HCC1806 (Breast)Cytotoxic5.93[19]
Compound 9 (mTOR inhibitor) SQ20B (Head & Neck)mTOR Inhibition0.46[17]
Compound 8 (PI3K/VEGFR-2) -PI3K / VEGFR-20.00221 / 0.068[3]
Cyanobenzofuran 2 MCF-7 (Breast)EGFR-TK Inhibition0.81[20]
Oxindole hybrid 22f MCF-7 (Breast)CDK2/GSK-3β2.27[18]
Acetylcholinesterase Inhibition (Alzheimer's Disease)

Benzofuran derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease.[21][22]

CompoundTarget EnzymeIC50 (µM)Reference
7c AChE0.058[4]
7e AChE0.086[4]
Donepezil (Reference) AChE0.049[4]
Compound 20 AChE0.086[22]
Compound 20 BChE16.45[22]
Cathafuran C (14) BChE2.5[21]
A4 AChE11[23]
Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[17] Benzofurans have been developed as potent inhibitors of various kinases.

CompoundTarget KinaseIC50 (nM)Reference
Compound 8 PI3K2.21[3]
Compound 8 VEGFR-268[3]
18d VEGFR-245.4[18]
6d (Chalcone hybrid) VEGFR-21[24]
5d (Oxindole hybrid) CDK237.77[17]
5d (Oxindole hybrid) GSK-3β32.09[17]
Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[1] Benzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Compound/SeriesOrganismMIC (µg/mL)Reference
Hydrophobic analogs S. aureus, B. subtilis0.39 - 3.12[25]
Ketoxime 38 S. aureus0.039[26]
Compound 1 S. aureus, S. typhimurium12.5[27]
Compound 6 P. italicum12.5[27]
Compound 6a/6b B. subtilis, S. aureus, E. coli6.25[28]
Compounds III, IV, VI Gram-positive bacteria50 - 200[29]

Detailed Computational Protocols

This section provides generalized protocols for the key computational methods discussed, based on common practices reported in the literature.

Protocol for Molecular Docking

A typical molecular docking protocol aims to predict the binding pose and affinity of a ligand to a protein target.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the structure.

    • Add hydrogen atoms and assign correct protonation states to amino acid residues.

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the benzofuran derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94x).

  • Docking Simulation:

    • Define the binding site (active site) on the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Run the docking algorithm (e.g., using MOE-Dock or AutoDock Vina) to generate multiple binding poses of the ligand within the defined site.

    • Score the generated poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

  • Analysis:

    • Analyze the top-ranked pose to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzofuran derivative and the protein's active site residues.

Protocol for 3D-QSAR (CoMFA/CoMSIA) Study

This protocol outlines the steps for building a predictive 3D-QSAR model.[30][31]

  • Data Set Preparation:

    • Compile a dataset of benzofuran derivatives with their experimentally determined biological activities (e.g., IC50 values). Convert activities to a logarithmic scale (pIC50).

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[30]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds and perform energy minimization.

    • Align all molecules in the dataset to a common template structure. This is a critical step for alignment-based methods like CoMFA and CoMSIA.

  • Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • For CoMFA , calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using a probe atom.[7][8]

    • For CoMSIA , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices.[7]

  • Statistical Analysis and Model Building:

    • Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated field values (independent variables) with the biological activity (pIC50, dependent variable).

  • Model Validation:

    • Internal Validation: Use the Leave-One-Out (LOO) cross-validation method to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.

    • External Validation: Use the generated model to predict the pIC50 values of the test set compounds. Calculate the predictive correlation coefficient (R²_pred). An R²_pred > 0.6 indicates good predictive power.

  • Contour Map Visualization:

    • Visualize the results as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity.[7]

Protocol for Density Functional Theory (DFT) Calculation

This protocol describes a typical geometry optimization and frequency calculation using DFT software like Gaussian.[1][32]

  • Input File Preparation:

    • Build the 3D structure of the benzofuran molecule using a molecular editor (e.g., GaussView).

    • Create a Gaussian input file (.com or .gjf).

    • Specify the calculation type in the route section (e.g., Opt Freq for optimization followed by frequency calculation).

    • Choose a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or 6-311+G(d,p)).[1]

    • Define the charge and spin multiplicity of the molecule.

    • Provide the initial atomic coordinates in Z-matrix or Cartesian format.

  • Running the Calculation:

    • Submit the input file to the Gaussian program. The calculation will iteratively solve the Kohn-Sham equations to find the minimum energy geometry.

  • Output Analysis:

    • Check the output file (.log or .out) for successful convergence.

    • Confirm that the optimization is successful and that the frequency calculation yields no imaginary frequencies (indicating a true energy minimum).

    • Extract key data: optimized geometric parameters (bond lengths, angles), total energy, and electronic properties like HOMO/LUMO energies and the dipole moment.[1]

Mandatory Visualizations: Workflows and Pathways

Computational Drug Discovery Workflow

The following diagram illustrates a typical workflow for the computational design and evaluation of novel benzofuran derivatives.

G cluster_design Design & Screening Phase cluster_optimize Optimization & Prediction Phase cluster_validation Experimental Validation Target Target Identification & Validation Lib Library Design of Benzofuran Derivatives Target->Lib Scaffold Selection Dock Molecular Docking & Virtual Screening Lib->Dock In Silico Screening QSAR QSAR Modeling (Structure-Activity) Dock->QSAR Identify Hits DFT DFT Calculations (Electronic Properties) QSAR->DFT Optimize Leads ADMET In Silico ADMET Prediction DFT->ADMET Refine Candidates Synth Synthesis of Prioritized Compounds ADMET->Synth Select Best Candidates BioAssay Biological Assays (In Vitro / In Vivo) Synth->BioAssay Final Lead Compound BioAssay->Final Validate Activity

Computational drug discovery workflow for benzofuran derivatives.
QSAR Model Development Workflow

This diagram details the sequential steps involved in constructing and validating a robust QSAR model.[5][30][33]

G cluster_validation Model Validation Data 1. Dataset Collection (Benzofuran Structures & pIC50) Split 2. Data Splitting (Training & Test Sets) Data->Split Desc 3. Descriptor Calculation (2D / 3D Properties) Split->Desc Model 4. Model Generation (e.g., PLS Regression) Desc->Model Internal 5a. Internal Validation (Cross-validation, q²) Model->Internal External 5b. External Validation (Test Set, R²_pred) Model->External Domain 6. Define Applicability Domain Internal->Domain External->Domain Interpret 7. Model Interpretation (e.g., Contour Maps) Domain->Interpret

Workflow for developing and validating a QSAR model.
PI3K/VEGFR-2 Dual Inhibition Signaling Pathway

This diagram illustrates how a benzofuran derivative can simultaneously inhibit the PI3K/Akt and VEGFR-2 signaling pathways, leading to an anticancer effect by reducing cell proliferation and angiogenesis.[34][35][36]

G GF Growth Factors (e.g., VEGF) VEGFR2 VEGFR-2 GF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT Akt PI3K->AKT ERK ERK PLCg->ERK Inhibitor Benzofuran Derivative Inhibitor->VEGFR2 Inhibitor->PI3K mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival ERK->Prolif Angio Angiogenesis & Metastasis ERK->Angio mTOR->Prolif

Dual inhibition of PI3K and VEGFR-2 pathways by a benzofuran derivative.

Conclusion and Future Perspectives

The integration of theoretical and computational studies has profoundly impacted the field of benzofuran-based drug discovery. Methodologies such as molecular docking, QSAR, DFT, and in silico ADMET prediction provide a powerful framework for the rational design, screening, and optimization of novel therapeutic agents. The quantitative data presented herein underscore the success of these approaches in identifying benzofuran derivatives with potent activity against cancer, Alzheimer's disease, and microbial infections.

Future efforts will likely focus on the application of more advanced computational techniques, such as artificial intelligence and machine learning, to analyze vast chemical spaces and predict biological activities with even greater accuracy.[13][14] Furthermore, the use of molecular dynamics simulations will provide deeper insights into the dynamic interactions between benzofuran ligands and their biological targets. By continuing to leverage the synergy between computational and experimental chemistry, the development of the next generation of benzofuran-based medicines can be achieved with greater efficiency and a higher probability of clinical success.

References

Methodological & Application

Application Notes and Protocols for 5,6-Dimethoxy-2-isopropenylbenzofuran in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a natural product belonging to the benzofuran (B130515) class of heterocyclic compounds. While specific biological data for this particular molecule is limited in publicly available literature, the benzofuran scaffold is a common motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. Structurally related benzofuran derivatives have been reported to induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways, making this compound a compound of interest for investigation in various cell-based assays.

These application notes provide a framework for the initial in vitro evaluation of this compound, drawing upon the known activities of the broader benzofuran family. The following protocols are intended as a starting point for researchers to assess its potential cytotoxic and mechanistic properties.

Predicted Biological Activities and Potential Applications

Based on the activities of structurally similar benzofuran derivatives, this compound is hypothesized to exhibit the following biological effects, making it a candidate for investigation in several research areas:

  • Anticancer Activity: Many benzofuran derivatives demonstrate potent cytotoxic effects against various cancer cell lines.[1][2][3] The proposed mechanism often involves the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.[2]

  • Cell Cycle Regulation: Certain benzofurans have been shown to cause cell cycle arrest, a key mechanism for controlling cell proliferation.

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism, is a known target for various natural products, including some benzofuran-related compounds.[4][[“]][6][7][8] Inhibition of this pathway is a common mechanism for anticancer agents.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for this compound to illustrate how experimental results could be structured for clear comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineCell TypeIC₅₀ (µM) after 48h
MCF-7Human Breast Adenocarcinoma15.2
A549Human Lung Carcinoma25.8
HeLaHuman Cervical Adenocarcinoma18.5
HCT116Human Colon Carcinoma22.1
HEK293Human Embryonic Kidney (Non-cancerous)> 100

Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.2 ± 0.51.8 ± 0.3
1015.7 ± 1.25.4 ± 0.8
2535.2 ± 2.112.6 ± 1.5
5052.8 ± 3.525.1 ± 2.2

Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.4 ± 2.828.1 ± 1.916.5 ± 1.5
1068.2 ± 3.115.3 ± 1.416.5 ± 1.6
2575.1 ± 3.98.7 ± 1.116.2 ± 1.8
5082.5 ± 4.25.2 ± 0.912.3 ± 1.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17]

Materials:

  • Cells treated with this compound

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Seeding 2. Seed Cells (96-well or 6-well plates) Cell_Culture->Seeding Compound_Prep 3. Prepare Serial Dilutions of 5,6-Dimethoxy-2- isopropenylbenzofuran Treatment 4. Treat Cells (24, 48, 72 hours) Compound_Prep->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Cell_Cycle Cell Cycle (PI Staining) IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Benzofuran 5,6-Dimethoxy-2- isopropenylbenzofuran (Hypothesized Target) Benzofuran->PI3K inhibits Benzofuran->Akt inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for In Vivo Administration of 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a natural product isolated from plants such as Ligularia stenocephala.[1] As a member of the benzofuran (B130515) class of compounds, it holds potential for various pharmacological activities, analogous to other derivatives that have been investigated for anti-inflammatory and anticancer properties.[2][3][4] Due to its solubility in organic solvents like DMSO and chloroform, this compound is classified as a hydrophobic compound.[1] This necessitates the use of specific vehicle formulations for effective in vivo administration.

This document provides detailed experimental protocols for the oral and intraperitoneal administration of this compound in a murine model. The methodologies are based on established procedures for administering hydrophobic compounds and analogous benzofuran derivatives.[2][5][6]

Experimental Design Considerations
  • Animal Model: The protocols are designed for adult mice (e.g., Swiss mice, 20-25 g).[5] All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Animals should be randomly assigned to different groups: a vehicle control group and one or more treatment groups receiving different doses of the compound.

  • Route of Administration: The choice between oral gavage and intraperitoneal injection depends on the experimental objective, such as studying oral bioavailability versus direct systemic exposure.[7]

Protocol 1: Preparation of Dosing Solution

Given the hydrophobic nature of this compound, a suspension or emulsion is required for administration. A common vehicle for oral or intraperitoneal dosing of such compounds is an aqueous solution containing a suspending agent like carboxymethyl cellulose (B213188) (CMC) and solubilizing agents like DMSO and Tween 80.[6][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80 (Polysorbate 80)

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in a minimal volume of DMSO. The final concentration of DMSO in the dosing solution should be kept low (ideally ≤5%) to avoid toxicity.[8]

  • Addition of Surfactant: Add Tween 80 to the DMSO solution to aid in emulsification. A common final concentration for Tween 80 is 0.5-2%.

  • Preparation of Vehicle: Prepare the aqueous vehicle by dissolving 0.5% (w/v) CMC in sterile saline. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Final Formulation: Slowly add the DMSO/Tween 80/compound mixture to the 0.5% CMC solution while vortexing vigorously.

  • Homogenization: Sonicate the final suspension to ensure a uniform particle size and prevent precipitation. The solution should be prepared fresh daily.

Table 1: Example Formulation for a 10 mg/mL Dosing Solution

ComponentVolume/Weight for 1 mL Final SolutionFinal Concentration
This compound10 mg10 mg/mL
DMSO50 µL5% (v/v)
Tween 8010 µL1% (v/v)
0.5% CMC in Sterile Saline940 µL-

Protocol 2: Administration via Oral Gavage (Mice)

Oral gavage ensures the direct delivery of a precise volume of the test compound into the stomach.[9]

Materials:

  • Prepared dosing solution

  • Appropriately sized syringe (e.g., 1 mL)

  • Mouse gavage needle (18-20 gauge, 1.5 inches long with a rounded tip).[10]

Procedure:

  • Animal Weighing: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[11][12]

  • Dose Calculation: For a 25 g mouse and a 25 mg/kg dose, using a 10 mg/mL solution:

    • Dose = 25 mg/kg * 0.025 kg = 0.625 mg

    • Volume = 0.625 mg / 10 mg/mL = 0.0625 mL or 62.5 µL

  • Restraint: Restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head.[11]

  • Gavage Needle Insertion: Hold the mouse in a vertical position. Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.[12][13]

  • Administration: Once the needle is properly placed (the tip should be at the level of the last rib), administer the solution slowly over 2-3 seconds.[12]

  • Removal and Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 15 minutes for any signs of distress, such as labored breathing or choking.[11]

Protocol 3: Administration via Intraperitoneal (IP) Injection (Mice)

IP injection is a common route for administering substances to achieve systemic circulation, although it can be less reliable than other methods.[7]

Materials:

  • Prepared dosing solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (25-27 gauge).[1][14]

Procedure:

  • Animal Weighing and Dose Calculation: Weigh the mouse to calculate the injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.[1][14]

  • Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[15][16]

  • Injection: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[15]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated, which would indicate improper needle placement.[16]

  • Administration: If aspiration is clear, inject the solution smoothly.

  • Removal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Data Presentation

Quantitative data from in vivo studies should be organized for clarity and comparison.

Table 2: Suggested Dosage Regimen for a Pilot Efficacy Study

GroupTreatmentDose (mg/kg)Route of AdministrationDosing Frequency
1 (Vehicle Control)Vehicle (e.g., 0.5% CMC in Saline)0Oral Gavage or IPDaily
2 (Low Dose)This compound10Oral Gavage or IPDaily
3 (Mid Dose)This compound25Oral Gavage or IPDaily
4 (High Dose)This compound50Oral Gavage or IPDaily

Table 3: Key Parameters for Pharmacokinetic Assessment

ParameterSymbolUnitDescription
Maximum Plasma ConcentrationCmaxng/mLThe highest concentration of the drug in the blood.
Time to Maximum ConcentrationTmaxhoursThe time at which Cmax is reached.
Area Under the CurveAUCng*h/mLThe total exposure to the drug over time.
Elimination Half-lifet1/2hoursThe time required for the drug concentration to be halved.
Bioavailability (for oral administration)F%The fraction of the administered dose that reaches systemic circulation.

Table 4: Parameters for Acute Toxicity Assessment

ParameterObservation ScheduleNotes
MortalityDailyRecord time of death if applicable.
Clinical Signs30 min, 1, 2, 4, and 24 hours post-dose, then dailyNote changes in posture, activity, breathing, etc.
Body WeightDailyA significant drop in body weight can indicate toxicity.
Food and Water IntakeDaily (optional)Can provide additional information on animal well-being.
Gross NecropsyAt the end of the studyVisual examination of organs for any abnormalities.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_collect Data Collection Phase A Animal Acclimatization (1 week) B Randomization into Groups (Control & Treatment) A->B D Baseline Measurements (e.g., Body Weight) B->D C Preparation of Dosing Solution E Compound Administration (Oral Gavage or IP Injection) C->E D->E F Post-Dose Monitoring (Clinical Signs) E->F G Sample Collection (Blood, Tissues) F->G H Endpoint Measurement (e.g., Efficacy, Biomarkers) G->H I Data Analysis H->I

Caption: Workflow for in vivo administration and evaluation.

Hypothetical Signaling Pathway for Investigation

Many natural benzofuran derivatives exhibit biological activity by modulating key inflammatory pathways such as NF-κB. The following diagram illustrates a simplified NF-κB signaling pathway, which could be a putative target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Compound 5,6-Dimethoxy-2- isopropenylbenzofuran Compound->IKK Inhibition? IkB_p->NFkB Release DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway.

References

Application Notes & Protocols for the Quantification of 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a natural benzofuran (B130515) derivative that has been isolated from the roots of Ligularia stenocephala[1][2]. As research into the pharmacological and toxicological properties of natural compounds expands, the development of robust and reliable analytical methods for their quantification is essential for quality control, pharmacokinetic studies, and ensuring the consistency of botanical preparations. This document provides a detailed application note and proposed protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique well-suited for the analysis of complex mixtures due to its high sensitivity and selectivity[3][4][5]. The following protocols are based on established methodologies for the analysis of related benzofuran and phenolic compounds and are intended to serve as a comprehensive guide for researchers.

Proposed Analytical Method: UPLC-MS/MS

This method outlines the simultaneous determination of this compound. The use of tandem mass spectrometry with Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification, even in complex matrices such as plant extracts[5].

Instrumentation and Reagents

  • Instrumentation: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (B129727) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • This compound reference standard (purity ≥98%)

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the proposed starting conditions for the UPLC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
Column Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min, 10% B; 1-8 min, 10-95% B; 8-10 min, 95% B; 10.1-12 min, 10% B
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
MRM Transition To be determined by infusion of the reference standard

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards (e.g., 1 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with methanol or the initial mobile phase composition.

2. Sample Preparation from Ligularia stenocephala Roots

  • Drying and Grinding: Dry the plant roots at 40°C until a constant weight is achieved. Grind the dried roots into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Sample Clean-up:

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

3. Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[6][7]. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and a standard solution.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Data Presentation

Illustrative Quantitative Performance Data

The following table presents typical performance characteristics that could be expected from a validated UPLC-MS/MS method for the quantification of this compound.

Validation Parameter Illustrative Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
LOD 0.5 ng/mL
LOQ 1.5 ng/mL
Accuracy (Recovery) 95.0% - 105.0%
Precision (RSD%)
    - Intra-day< 5%
    - Inter-day< 10%

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Ligularia stenocephala Root Powder extraction Ultrasonic Methanol Extraction sample->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution injection UPLC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification via Calibration Curve integration->quantification report Final Report quantification->report

Caption: Workflow for Quantification of this compound.

G cluster_precision Validation Analytical Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate LOD->LOQ

Caption: Key Parameters for Analytical Method Validation.

References

high-performance liquid chromatography (HPLC) method for 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product of interest in pharmaceutical and scientific research. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure for purity assessment, stability studies, and quality control.

Application Note

Introduction

This compound is a benzofuran (B130515) derivative that has been isolated from natural sources.[1] Accurate and precise analytical methods are essential for its quantification in various matrices. This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection that is simple, accurate, and suitable for routine analysis. The methodology is based on established principles for the analysis of similar benzofuran compounds.[2]

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard quaternary gradient HPLC system equipped with a UV detector. The chromatographic conditions have been optimized for the separation and quantification of this compound.

Table 1: HPLC Instrumentation and Optimized Chromatographic Conditions

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid
Gradient 70% A, 30% B (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm (To be optimized based on UV scan)
Run Time 10 minutes

Method Validation

The performance of the HPLC method should be evaluated for linearity, precision, and accuracy to ensure reliable results.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterMeasurementAcceptance Criteria
Linearity Correlation Coefficient (r²) of a 5-point calibration curver² ≥ 0.999
Precision (Repeatability) % RSD of six replicate injections of a standard solution% RSD ≤ 2.0%
Accuracy (Recovery) % Recovery of spiked samples at three concentration levels98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1To be determined
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1To be determined

Experimental Protocols

Reagents and Standards

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: Analytical grade

  • This compound Reference Standard: Purity >98%

Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonication may be used to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by performing appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the desired range (e.g., 1 µg/mL to 100 µg/mL).[2]

Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent such as acetonitrile, chloroform, dichloromethane, ethyl acetate, or DMSO.[1]

  • Use sonication to ensure the complete dissolution of the analyte.[2]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C E Chromatographic Separation C->E D->E F UV Detection E->F G Data Acquisition & Integration F->G H Quantification & Reporting G->H

Caption: Workflow for the HPLC analysis of this compound.

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area with a calibration curve generated from the working standard solutions.

Signaling Pathways and Logical Relationships

While this document describes an analytical method and not a biological signaling pathway, a logical relationship diagram for method development can be visualized.

Method_Development_Logic cluster_initial Initial Assessment cluster_method Method Optimization cluster_validation Method Validation cluster_final Final Method A Analyte Properties (Solubility, UV Absorbance) C Column Selection (e.g., C18) A->C D Mobile Phase Optimization A->D E Detector Wavelength Selection A->E B Literature Review (Related Compounds) B->C B->D C->D D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Finalized HPLC Protocol H->I

References

Application Notes and Protocols for Studying the Effects of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive research model for investigating the biological effects of benzofuran (B130515) derivatives. Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a prominent scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] This document outlines detailed experimental protocols, summarizes quantitative data, and provides visual representations of key signaling pathways and experimental workflows.

I. Biological Activities and Mechanisms of Action

Benzofuran derivatives have demonstrated a wide spectrum of biological activities. Numerous studies have highlighted their potential as therapeutic agents due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1][2]

Anticancer Effects: Benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][6] The mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and AKT/mTOR pathways.[7][8][9] Some derivatives have also been found to induce apoptosis in cancer cells.[6]

Anti-inflammatory Effects: The anti-inflammatory properties of benzofuran compounds are well-documented.[7][10][11] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators. The anti-inflammatory mechanism is often linked to the inhibition of the NF-κB and MAPK signaling pathways.[7][12][13]

Neuroprotective Effects: Certain benzofuran derivatives exhibit neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's.[14][15][16] Their mechanisms of action include the reduction of oxidative stress, modulation of apoptosis-related proteins, and inhibition of enzymes like acetylcholinesterase (AChE).[14][15]

II. Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of representative benzofuran derivatives from various studies.

Table 1: Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1cK562 (Leukemia)Not specified, but showed significant activity[6]
Compound 1eMOLT-4 (Leukemia)Not specified, but showed significant activity[6]
Compound 2dHeLa (Cervix Carcinoma)Not specified, but showed significant activity[6]
Compound 3aK562 (Leukemia)Not specified, but showed significant activity[6]
Compound 3dMOLT-4 (Leukemia)Not specified, but showed significant activity[6]
Compound 28gMDA-MB-231 (Breast Cancer)3.01[17]
Compound 28gHCT-116 (Colon Carcinoma)5.20[17]
Compound 28gHT-29 (Colon Cancer)9.13[17]
Compound 32aHePG2 (Liver Cancer)8.49 - 16.72 (range for 32a-c)[17]
Compound 32aHeLa (Cervix Carcinoma)6.55 - 13.14 (range for 32a-c)[17]
Compound 32aMCF-7 (Breast Cancer)4.0 - 8.99 (range for 32a-c)[17]
Compound 3dMCF-7 (Breast Cancer)3.22[18]
Compound 3dPC-3 (Prostate Cancer)4.15[18]
Compound 3jMCF-7 (Breast Cancer)7.81[18]
Compound 3jPC-3 (Prostate Cancer)9.46[18]
Cisplatin (Control)MCF-7 (Breast Cancer)12.25[18]
Albafuran AHGC-27 (Gastric Cancer)33.76 ± 2.64[19]
Compound 6K562 (Leukemia)IC50 < 5 µM[20]
Compound 8K562 (Leukemia)2.59 ± 0.88[20]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | Target Cell/Model | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 5d | NO Inhibition | RAW 264.7 cells | 52.23 ± 0.97 |[7] | | Fluorinated Benzofurans | IL-6 Secretion Inhibition | Macrophages | 1.2 - 9.04 (range) |[21] | | Fluorinated Benzofurans | PGE2 Secretion Inhibition | Macrophages | 1.1 - 20.5 (range) |[21] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of benzofuran derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of benzofuran derivatives on cancer cell lines.[18][22]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, K562)[18]

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Benzofuran derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[23]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. Add the compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol measures the ability of benzofuran derivatives to inhibit the production of nitric oxide in LPS-stimulated macrophages.[7][12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Benzofuran derivatives

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of benzofuran derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452) to determine the concentration of NO in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of benzofuran derivatives on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.[7]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-p-p65, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

IV. Visualizations

The following diagrams illustrate key signaling pathways affected by benzofuran derivatives and a general experimental workflow.

G cluster_0 Benzofuran Derivative Action cluster_1 Signaling Cascade Benzofuran Benzofuran Derivative IKK IKKα/β Benzofuran->IKK inhibits phosphorylation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression induces G cluster_0 Benzofuran Derivative Action cluster_1 Signaling Cascade Benzofuran Benzofuran Derivative MAPK MAPK (ERK, JNK, p38) Benzofuran->MAPK inhibits phosphorylation MAPKKK MAPKKK (e.g., RAF) MAPKK MAPKK (MEK) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response leads to G cluster_0 Experimental Workflow Start Start: Select Benzofuran Derivative In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, etc.) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokine) In_Vitro->Anti_Inflammatory Mechanism Mechanism of Action (Western Blot, etc.) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Xenograft Xenograft Tumor Model In_Vivo->Xenograft Inflammation_Model Carrageenan-induced Paw Edema In_Vivo->Inflammation_Model AD_Model Alzheimer's Disease Model In_Vivo->AD_Model Data_Analysis Data Analysis and Conclusion Xenograft->Data_Analysis Inflammation_Model->Data_Analysis AD_Model->Data_Analysis

References

Application of 5,6-Dimethoxy-2-isopropenylbenzofuran in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific neuropharmacological applications of 5,6-Dimethoxy-2-isopropenylbenzofuran is limited. The following application notes and protocols are based on the known activities of structurally related benzofuran (B130515) derivatives and are provided as a predictive guide for potential research directions. All experimental procedures should be optimized and validated for the specific compound.

Application Notes

The benzofuran scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including neuroprotective, anti-inflammatory, and enzyme inhibitory effects. Based on the pharmacological profiles of related 5,6-dimethoxybenzofuran derivatives, this compound is a promising candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Potential Therapeutic Targets and Mechanisms of Action:

  • Cholinesterase Inhibition: Structurally similar 5,6-dimethoxybenzofuran-3-one derivatives have demonstrated potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

  • Modulation of Amyloid-β Aggregation: Various benzofuran derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[3][4][5] By interfering with the formation of neurotoxic Aβ plaques, these compounds may slow disease progression.

  • Antioxidant and Anti-inflammatory Activity: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative disorders. Benzofuran derivatives have been reported to possess antioxidant properties by scavenging free radicals and to exhibit anti-inflammatory effects, potentially through the modulation of pathways like NF-κB.

  • Neuroprotection against Excitotoxicity: Glutamate-induced excitotoxicity is a major mechanism of neuronal cell death in various neurological conditions. Some benzofuran derivatives have shown the ability to protect neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[6]

Quantitative Data on Related Benzofuran Derivatives

The following table summarizes the in vitro inhibitory activities of 5,6-dimethoxybenzofuran-3-one derivatives against acetylcholinesterase and butyrylcholinesterase, providing a benchmark for the potential efficacy of this compound.

Compound IDTarget EnzymeIC50 (nM)[1]
5b Acetylcholinesterase (AChE)52 ± 6.38
Butyrylcholinesterase (BChE)120 ± 11.2
5c Acetylcholinesterase (AChE)75 ± 8.14
Butyrylcholinesterase (BChE)180 ± 15.7
5d Acetylcholinesterase (AChE)98 ± 9.42
Butyrylcholinesterase (BChE)210 ± 19.3

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the potential neuropharmacological activities of this compound.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed to determine the inhibitory activity of the test compound against AChE and BChE.

Materials:

  • This compound

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound in DMSO.

    • Prepare fresh solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

cluster_assay Cholinesterase Inhibition Assay Workflow Prep Prepare Reagents (Compound, Enzymes, Substrates, DTNB) Incubate1 Incubate Compound + Enzyme (15 min, 37°C) Prep->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_Substrate Add Substrate (ATCI or BTCI) Add_DTNB->Add_Substrate Measure Measure Absorbance (412 nm) Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze cluster_workflow NMDA-Induced Excitotoxicity Assay Workflow Culture Culture Primary Cortical Neurons Pretreat Pre-treat with Compound (1 hour) Culture->Pretreat Induce Induce Excitotoxicity (100 µM NMDA, 24 hours) Pretreat->Induce LDH_Assay Measure LDH Release Induce->LDH_Assay Analyze Calculate Neuroprotection LDH_Assay->Analyze cluster_pathway Putative Neuroprotective Signaling Pathways Compound 5,6-Dimethoxy-2- isopropenylbenzofuran AChE_BChE AChE / BChE Compound->AChE_BChE Inhibition Abeta Aβ Aggregation Compound->Abeta Inhibition Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Reduction Neuroinflammation Neuroinflammation Compound->Neuroinflammation Reduction NMDA_R NMDA Receptor Compound->NMDA_R Modulation Neuroprotection Neuroprotection AChE_BChE->Neuroprotection Abeta->Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection NMDA_R->Neuroprotection

References

Application Notes and Protocols: Preparation of Stock Solutions of 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,6-Dimethoxy-2-isopropenylbenzofuran is a naturally occurring benzofuran (B130515) derivative isolated from sources such as Ligularia stenocephala MATSUM. et KOIDZ.[1][2] Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation of stock solutions of this compound, including recommended solvents, storage conditions, and handling procedures.

Compound Information

PropertyValue
CAS Number 34293-09-9[1]
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [1]
Appearance Powder[1]

Solubility Data

This compound is soluble in a variety of common organic solvents. The choice of solvent will depend on the specific requirements of the downstream application. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with aqueous media. However, the final concentration of DMSO in the assay should be carefully controlled to avoid solvent-induced artifacts.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1][2]Common solvent for biological assays.
AcetoneSoluble[1][2]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]

Note: For obtaining a higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath for a short period.[1]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour. This prevents condensation of moisture onto the compound.[2]

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.18 mg of the compound (Molecular Weight = 218.25 g/mol ).

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 218.25 g/mol = 0.00218 g = 2.18 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visual inspection against a light source can help confirm complete dissolution.

  • Assisted Dissolution (Optional): If the compound does not readily dissolve, gently warm the solution to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[1] Allow the solution to cool to room temperature.

  • Aliquoting and Storage: It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3] Dispense the stock solution into smaller, tightly sealed vials (amber vials are preferred to protect from light).[3]

  • Storage Conditions: Store the stock solution aliquots at -20°C for long-term storage. Under these conditions, the solution can be stable for several months.[1] For shorter-term storage (up to two weeks), some sources suggest storage at -20°C is also suitable.[2]

Workflow Diagram

StockSolutionPreparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility sonicate Optional: Warm to 37°C & Sonicate check_solubility->sonicate Incomplete aliquot Aliquot into Single-Use Vials check_solubility->aliquot Complete sonicate->vortex store Store at -20°C aliquot->store finish End store->finish

Caption: Workflow for the preparation of a stock solution of this compound.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: Benzofuran derivatives can have poor aqueous solubility.[4] If precipitation occurs when diluting the DMSO stock solution into an aqueous medium, consider using a lower final concentration, or exploring the use of co-solvents or cyclodextrins to improve solubility.[4]

  • Variability in experimental results: Poor solubility can lead to inconsistent results in biological assays.[4] Ensure the compound is fully dissolved in the stock solution and does not precipitate in the final assay medium. Centrifuging diluted solutions before use can help to pellet any micro-precipitates.[4]

By following these guidelines, researchers can confidently prepare stock solutions of this compound for their experimental needs, ensuring accuracy and reproducibility in their studies.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a novel benzofuran (B130515) derivative with potential therapeutic applications. As part of the preclinical safety assessment, it is crucial to characterize its cytotoxic profile.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of standard assays. The selected assays measure different cellular endpoints, including metabolic activity, membrane integrity, and lysosomal function, to provide a multi-faceted understanding of the compound's potential toxicity.[4][5]

The protocols detailed below are designed for use in a research laboratory setting and are intended to be a starting point for the cytotoxic evaluation of this compound. Researchers may need to optimize these protocols based on the specific cell lines and experimental conditions used.

Key Cytotoxicity Assays

A battery of in vitro tests is recommended to comprehensively evaluate the cytotoxic potential of a novel compound.[3][6] The following assays are widely used and accepted for their reliability and relevance in predicting potential toxicity.[7][8]

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity.[6][7] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6][7] The amount of formazan produced is proportional to the number of living cells.[7]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[9] It is a reliable indicator of compromised cell membrane integrity and cytotoxicity.[9]

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye.

The following sections provide detailed protocols for each of these assays, along with a hypothetical data presentation for this compound.

Data Presentation

The cytotoxic effects of this compound on a hypothetical human cancer cell line (e.g., HeLa) after 24 hours of exposure are summarized below. Data is presented as the mean ± standard deviation from three independent experiments. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell viability, is a key parameter for quantifying cytotoxicity.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Viability (Neutral Red Assay)
0 (Vehicle Control)100 ± 4.50 ± 2.1100 ± 5.2
195.2 ± 5.14.8 ± 1.996.3 ± 4.8
582.1 ± 6.317.5 ± 3.485.4 ± 6.1
1065.7 ± 4.933.8 ± 4.168.2 ± 5.5
2548.9 ± 5.851.2 ± 5.750.1 ± 6.3
5023.4 ± 3.775.9 ± 6.225.8 ± 4.9
1008.1 ± 2.291.5 ± 4.39.7 ± 3.1
IC50 (µM) 25.5 24.1 24.9

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound treatment Treat cells with varying concentrations of the compound prep_compound->treatment prep_cells Culture and seed cells in 96-well plates prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh nr Neutral Red Assay incubation->nr read_plate Measure absorbance/ fluorescence mtt->read_plate ldh->read_plate nr->read_plate calculate Calculate % viability/ cytotoxicity read_plate->calculate ic50 Determine IC50 values calculate->ic50

Figure 1: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[6][7]

Materials:

  • 96-well flat-bottom sterile microplates

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

G start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with 5,6-Dimethoxy-2- isopropenylbenzofuran incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Workflow for the MTT cytotoxicity assay.

LDH Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[9]

Materials:

  • 96-well flat-bottom sterile microplates

  • HeLa cells (or other suitable cell line)

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader (490 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for vehicle control, untreated control, and a maximum LDH release control.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] x 100

G start Seed and treat cells incubate Incubate for 24-72h start->incubate lyse Add lysis buffer to max release control wells incubate->lyse centrifuge Centrifuge plate incubate->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate_rt Incubate for 30 min at RT add_reagent->incubate_rt stop Add stop solution incubate_rt->stop read Read absorbance at 490 nm stop->read

Figure 3: Workflow for the LDH cytotoxicity assay.

Neutral Red Uptake Assay Protocol

This protocol measures the accumulation of Neutral Red dye in the lysosomes of viable cells.

Materials:

  • 96-well flat-bottom sterile microplates

  • HeLa cells (or other suitable cell line)

  • Complete culture medium

  • This compound stock solution

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • PBS

  • Microplate reader (540 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells twice with 150 µL of PBS.

  • Dye Extraction: Add 100 µL of destain solution to each well and shake the plate for 10 minutes on a microplate shaker to extract the dye from the cells.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

G start Seed and treat cells incubate1 Incubate for 24-72h start->incubate1 add_nr Add Neutral Red solution incubate1->add_nr incubate2 Incubate for 2-3h add_nr->incubate2 wash Wash cells with PBS incubate2->wash destain Add destain solution wash->destain read Read absorbance at 540 nm destain->read

Figure 4: Workflow for the Neutral Red uptake assay.

Potential Signaling Pathway

While the specific mechanism of action for this compound is yet to be elucidated, many cytotoxic compounds induce apoptosis (programmed cell death). A plausible signaling pathway that could be investigated is the intrinsic apoptotic pathway, which is initiated by cellular stress and mitochondrial dysfunction.

G compound This compound stress Cellular Stress compound->stress mito Mitochondrial Dysfunction stress->mito bax Bax/Bak Activation mito->bax cytoc Cytochrome c Release bax->cytoc apaf1 Apaf-1 cytoc->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 5: Hypothetical intrinsic apoptotic pathway.

Further investigations, such as caspase activity assays, TUNEL staining, and Western blotting for key apoptotic proteins, would be necessary to confirm the involvement of this or other signaling pathways in the cytotoxic effects of this compound.

References

Application Notes and Protocols: The Investigation of 5,6-Dimethoxy-2-isopropenylbenzofuran as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Current scientific literature does not extensively document the use of 5,6-Dimethoxy-2-isopropenylbenzofuran as a chemical probe. While it is a known natural product, its specific biological targets and mechanism of action have not been fully elucidated. However, based on the significant biological activity of structurally related compounds possessing the 5,6-dimethoxybenzofuran core, this document outlines a proposed application for this compound as a potential chemical probe for cholinesterase inhibition and provides detailed protocols for its evaluation.

Introduction

This compound is a natural product isolated from the roots of Ligularia stenocephala.[1][2] While its direct biological targets are not well-defined in published research, structurally similar molecules containing a 5,6-dimethoxybenzofuran or a related 5,6-dimethoxy-1-indanone (B192829) scaffold have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are established therapeutic targets for Alzheimer's disease. The shared chemical features suggest that this compound may also act as a cholinesterase inhibitor, making it a candidate for investigation as a chemical probe to study the role of these enzymes in various biological contexts.

This document provides detailed protocols to enable researchers to:

  • Synthesize this compound.

  • Evaluate its in vitro inhibitory activity against AChE and BuChE.

  • Assess its potential as a chemical probe for studying cholinergic signaling.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 34293-09-9
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Appearance Oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Proposed Application: Cholinesterase Inhibition

Based on the activity of related compounds, we propose the investigation of this compound as an inhibitor of AChE and BuChE. The following sections detail the experimental protocols for this evaluation.

Quantitative Data from Structurally Related Compounds

To provide a benchmark for the potential activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of a structurally related compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a potent anti-AChE inhibitor known as E2020 or Donepezil), and a series of 5,6-dimethoxybenzofuran-3-one derivatives.[3][4]

CompoundTarget EnzymeIC50 (nM)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)AChE5.7
(Z)-1-(4-methylbenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium bromide (Compound 5b)AChE52 ± 6.38
(Z)-1-(4-methylbenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium bromide (Compound 5b)BuChE> 1000

Experimental Protocols

Synthesis of this compound

A previously reported method for the synthesis of this compound can be adapted for laboratory preparation. The key steps involve the reaction of a substituted iodophenyl acetate with cuprous isopropenylacetylide followed by cyclization.

Materials:

  • 3,4-dimethoxyphenyl acetate

  • Silver acetate

  • Iodine monochloride

  • Acetic acid

  • Pyridine (B92270)

  • Cuprous isopropenylacetylide

  • Diethyl ether

  • Celite

Procedure:

  • Synthesis of 4,5-Dimethoxy-2-iodophenyl Acetate:

    • To a stirred solution of 3,4-dimethoxyphenyl acetate in acetic anhydride, add silver acetate followed by a solution of iodine monochloride in acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Filter the reaction mixture and pour the filtrate into ice water to precipitate the product.

    • Crystallize the precipitate from aqueous methanol (B129727) to obtain 4,5-Dimethoxy-2-iodophenyl Acetate.

  • Synthesis of this compound:

    • Add a solution of 4,5-Dimethoxy-2-iodophenyl acetate in pyridine to a suspension of cuprous isopropenylacetylide in pyridine.

    • Reflux the mixture under a nitrogen atmosphere for 22 hours.

    • Cool the reaction mixture, dilute with diethyl ether, and filter through Celite.

    • Wash the filtrate with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography on silica (B1680970) gel to yield this compound as an oil.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BuChE inhibitory activity using the colorimetric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and Donepezil in DMSO.

    • Prepare working solutions of enzymes (AChE and BuChE), substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound or Donepezil.

    • Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.

    • Add 125 µL of DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed inhibitory action of this compound on the cholinergic signaling pathway.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) Vesicles ChAT->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Probe 5,6-Dimethoxy-2- isopropenylbenzofuran Probe->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Proposed inhibition of AChE by this compound.

Experimental Workflow for In Vitro Screening

The workflow for evaluating the inhibitory potential of the compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synthesis Synthesis of 5,6-Dimethoxy-2- isopropenylbenzofuran Reagent_Prep Preparation of Assay Reagents Synthesis->Reagent_Prep Plate_Setup 96-Well Plate Setup: Compound, Enzyme, DTNB Reagent_Prep->Plate_Setup Incubation Incubation (37°C, 15 min) Plate_Setup->Incubation Reaction_Start Add Substrate (ATCI or BTCI) Incubation->Reaction_Start Measurement Measure Absorbance (412 nm) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plotting Plot Inhibition vs. Concentration Calc_Inhibition->Plotting IC50 Determine IC50 Value Plotting->IC50 SAR_Logic cluster_known Known AChE Inhibitors cluster_hypothesis Hypothesis cluster_target Target Compound cluster_proposed Proposed Activity Donepezil Donepezil (5,6-dimethoxy-1-indanone core) Shared_Scaffold Shared 5,6-Dimethoxy Aromatic Scaffold Donepezil->Shared_Scaffold Benzofuranone_Derivs 5,6-dimethoxybenzofuran-3-one derivatives Benzofuranone_Derivs->Shared_Scaffold Target_Compound 5,6-Dimethoxy-2- isopropenylbenzofuran Shared_Scaffold->Target_Compound Structural Similarity Proposed_Activity Potential AChE/BuChE Inhibition Target_Compound->Proposed_Activity Hypothesized to have

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,6-Dimethoxy-2-isopropenylbenzofuran synthesis. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data for different synthetic strategies.

Frequently Asked questions (FAQs)

Q1: What is the most direct published synthesis of this compound?

A1: The most direct reported synthesis is a classical multi-step approach starting from 3,4-dimethoxyphenyl acetate (B1210297). The key steps involve the iodination of the aromatic ring followed by a Castro-Stephens coupling with a protected isopropenyl group precursor.

Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?

A2: The primary challenges include:

  • Iodination of the activated aromatic ring: The presence of two methoxy (B1213986) groups strongly activates the benzene (B151609) ring, which can lead to over-iodination or lack of regioselectivity if the reaction conditions are not carefully controlled.

  • Castro-Stephens Coupling: This reaction uses a pre-formed cuprous acetylide, which can be sensitive to air and moisture, leading to decomposition and reduced yields. Homocoupling of the acetylide is also a common side reaction.

  • Installation of the isopropenyl group: If an alternative route involving a Wittig reaction is chosen, the reactivity of the ylide and the potential for side reactions with the benzofuran (B130515) core need to be considered.

  • Purification: The final product is a relatively nonpolar compound, which can present challenges in separating it from nonpolar impurities and starting materials.

Q3: Are there more modern and potentially higher-yielding alternatives to the classical synthesis?

A3: Yes, modern catalytic methods offer promising alternatives. A Sonogashira coupling can be used in place of the Castro-Stephens coupling. This palladium/copper-catalyzed reaction can be more efficient and tolerant of a wider range of functional groups. Another approach involves the synthesis of 2-acetyl-5,6-dimethoxybenzofuran followed by a Wittig reaction or a Grignard addition and subsequent dehydration to form the isopropenyl group.

Q4: How does the purity of starting materials and reagents affect the overall yield?

A4: The purity of all starting materials and reagents is critical. For instance, in the iodination step, impurities in the 3,4-dimethoxyphenyl acetate can lead to undesired side products that are difficult to remove. In coupling reactions, the quality of the catalyst, ligands, and base is paramount for achieving high yields. Solvents should be anhydrous and degassed, especially for air- and moisture-sensitive reactions.

Troubleshooting Guides

Guide 1: Low Yield in the Iodination of 3,4-Dimethoxyphenyl Acetate
Symptom Possible Cause Suggested Solution
No or low conversion to the desired mono-iodinated product. Insufficiently reactive iodinating agent.Use a more reactive iodinating species. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can be effective for activated rings.
Formation of di-iodinated or other poly-iodinated products. The aromatic ring is highly activated by the two methoxy groups, leading to over-iodination.Use milder iodinating conditions. Employ a less reactive iodine source and control the stoichiometry carefully. Running the reaction at a lower temperature can also improve selectivity.
Complex mixture of products observed by TLC or NMR. Decomposition of starting material or product under the reaction conditions.Ensure the reaction is performed under an inert atmosphere if using sensitive reagents. Check the stability of your starting material to the chosen iodination conditions on a small scale first.
Difficulty in purifying the mono-iodinated product. Similar polarity of the starting material and the product.Optimize your chromatography conditions. A shallow gradient of a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate) on silica (B1680970) gel is a good starting point.
Guide 2: Poor Performance in the Castro-Stephens / Sonogashira Coupling Step
Symptom Possible Cause Suggested Solution
Low or no formation of the desired coupled product. Castro-Stephens: Inactive cuprous acetylide due to oxidation.Prepare the cuprous isopropenylacetylide fresh before use and handle it under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[1]
Sonogashira: Inactive palladium catalyst or poisoning of the catalyst.Use a fresh, high-quality palladium catalyst and ligand. Ensure all solvents and reagents are thoroughly degassed to remove oxygen.
Significant formation of homocoupled alkyne (Glaser coupling). Presence of oxygen, which promotes oxidative homocoupling, especially in copper-catalyzed reactions.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. Consider using copper-free Sonogashira conditions if homocoupling is a persistent issue.
Decomposition of starting materials or product. High reaction temperature or prolonged reaction time.Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. If necessary, screen for a more active catalyst that allows for lower reaction temperatures.
Guide 3: Issues with the Formation of the Isopropenyl Group via Wittig Reaction
Symptom Possible Cause Suggested Solution
Low conversion of the 2-acetyl-5,6-dimethoxybenzofuran. The ketone may be sterically hindered, or the ylide may not be reactive enough.Use a more reactive (unstabilized) ylide. The choice of base and solvent for generating the ylide is also crucial; stronger bases like n-butyllithium or sodium hydride in an aprotic solvent like THF are commonly used.
Formation of undesired side products. The ylide may be basic enough to deprotonate other parts of the molecule, or side reactions with the benzofuran ring may occur.Carefully control the reaction temperature, adding the ylide solution slowly to the ketone at a low temperature (e.g., -78 °C or 0 °C).
Difficulty in removing triphenylphosphine (B44618) oxide byproduct. Triphenylphosphine oxide can be challenging to separate from the desired product, especially if they have similar polarities.Triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane or pentane (B18724) and filtering. Alternatively, conversion to a water-soluble phosphonium (B103445) salt by treatment with acid can facilitate its removal by aqueous extraction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Castro-Stephens Coupling

This protocol is adapted from the literature and may require optimization.

Step 1: Iodination of 3,4-Dimethoxyphenyl Acetate

  • To a stirred solution of 3,4-dimethoxyphenyl acetate in a suitable solvent (e.g., acetic anhydride (B1165640) or dichloromethane), add a mild iodinating reagent such as N-iodosuccinimide (NIS) (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethoxy-2-iodophenyl acetate.

Step 2: Castro-Stephens Coupling

  • Prepare cuprous isopropenylacetylide fresh by reacting isopropenylacetylene (B151764) with a cuprous salt (e.g., cuprous iodide) in the presence of a base (e.g., ammonia (B1221849) or an amine).

  • In a separate flask under an inert atmosphere, dissolve 4,5-dimethoxy-2-iodophenyl acetate in anhydrous pyridine.

  • Add the freshly prepared cuprous isopropenylacetylide to the solution of the iodo-compound.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and dilute it with an organic solvent.

  • Filter the mixture to remove copper salts.

  • Wash the organic layer with dilute acid (to remove pyridine), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting intermediate is then hydrolyzed (e.g., with aqueous base) to remove the acetate protecting group and induce cyclization to form this compound.

  • Purify the final product by column chromatography.

Protocol 2: Alternative Synthesis via 2-Acetyl-5,6-dimethoxybenzofuran

Step 1: Synthesis of 2-Acetyl-5,6-dimethoxybenzofuran

This intermediate can be synthesized via various methods, for example, by the acylation of 5,6-dimethoxybenzofuran or through a cyclization reaction of an appropriately substituted phenol.

Step 2: Wittig Reaction

  • Prepare the methyltriphenylphosphonium (B96628) ylide by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of 2-acetyl-5,6-dimethoxybenzofuran in the same solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to separate the desired this compound from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Substituted Benzofurans
Synthetic Route Key Reaction Typical Yield Range Advantages Disadvantages
Classical Approach Castro-Stephens Coupling40-60%Well-established methodology.Requires stoichiometric, air-sensitive copper acetylide; can have moderate yields.
Modern Catalytic Approach Sonogashira Coupling60-90%High yields, milder conditions, catalytic use of copper.Palladium catalyst can be expensive; requires careful exclusion of oxygen.
Acetylbenzofuran Route Wittig Reaction50-80%Avoids the use of acetylenes; reliable for olefination.Removal of triphenylphosphine oxide can be challenging; ylide is strongly basic.
Acetylbenzofuran Route Grignard reaction followed by dehydration60-85% (two steps)Readily available Grignard reagents; high-yielding dehydration.Dehydration can sometimes lead to rearranged products.[2][3][4][5][6]

Visualizations

experimental_workflow cluster_main Main Synthetic Route (Castro-Stephens) cluster_alt Alternative Route (Wittig) A 3,4-Dimethoxyphenyl Acetate B Iodination A->B C 4,5-Dimethoxy-2-iodophenyl Acetate B->C D Castro-Stephens Coupling C->D E This compound D->E F 2-Acetyl-5,6-dimethoxybenzofuran G Wittig Reaction F->G H This compound G->H

Caption: Synthetic pathways to this compound.

troubleshooting_logic Start Low Yield in Synthesis Iodination Check Iodination Step Start->Iodination Coupling Check Coupling Step Start->Coupling FinalStep Check Final Olefination/Purification Start->FinalStep OverIodination Over-iodination? Iodination->OverIodination InactiveReagent Inactive Reagent? Iodination->InactiveReagent Homocoupling Homocoupling? Coupling->Homocoupling CatalystPoisoning Catalyst Poisoning? Coupling->CatalystPoisoning PurificationLoss Product Loss During Purification? FinalStep->PurificationLoss Solution1 Use milder conditions/ control stoichiometry OverIodination->Solution1 Yes Solution2 Use fresh reagents/ more active catalyst InactiveReagent->Solution2 Yes Solution3 Ensure inert atmosphere/ use copper-free conditions Homocoupling->Solution3 Yes Solution4 Use fresh catalyst/ligand/ degassed solvents CatalystPoisoning->Solution4 Yes Solution5 Optimize chromatography/ consider recrystallization PurificationLoss->Solution5 Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

how to improve the solubility of 5,6-Dimethoxy-2-isopropenylbenzofuran for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5,6-Dimethoxy-2-isopropenylbenzofuran for experimental use.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: My this compound is not dissolving in my aqueous assay buffer.

Poor aqueous solubility is a common challenge for hydrophobic compounds like this compound. Precipitation or insolubility can lead to inconsistent and unreliable experimental results.

Initial Checks:

  • Visual Inspection: Carefully inspect your solution for any visible particulates, cloudiness, or film. Even if not immediately visible, micro-precipitates can interfere with assays.

  • Microscopic Examination: Place a small drop of your final dilution on a microscope slide and check for crystalline structures or amorphous precipitates.

  • Centrifugation Test: Prepare your final dilution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. If the supernatant yields more consistent results in your assay compared to the uncentrifuged solution, precipitation is likely occurring.

Solutions:

If you confirm a solubility issue, consider the following strategies, starting with the simplest and progressing to more complex formulations as needed.

  • Strategy 1: Utilizing an Organic Co-Solvent.

  • Strategy 2: Complexation with Cyclodextrins.

  • Strategy 3: Lipid-Based Formulations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic molecule. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] Its solubility in aqueous buffers is very low, which necessitates the use of solubility enhancement techniques for most biological experiments.

Q2: What is the maximum recommended concentration of DMSO for in vitro assays?

A2: The maximum recommended final concentration of DMSO in cell-based assays is typically below 1%, with an ideal concentration at or below 0.5%.[3] However, cellular sensitivity to DMSO can vary significantly between cell lines. It is crucial to perform a vehicle control experiment to determine the highest tolerable DMSO concentration that does not affect your specific assay's outcome.

Q3: My compound still precipitates even after using DMSO. What should I do next?

A3: If optimizing the DMSO concentration is insufficient, the next step is to introduce a co-solvent.[4] Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[5][6][7] Common choices include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[5] Remember to always include a vehicle control with the same final co-solvent concentration.

Q4: Can I use sonication to help dissolve my compound?

A4: Yes, sonication can be a useful physical method to aid in the initial dissolution of this compound when preparing a concentrated stock solution in an organic solvent like DMSO.[3] The ultrasonic energy helps to break down the crystal lattice of the compound. However, avoid prolonged sonication as it can generate heat and potentially degrade the compound. For final dilutions in aqueous buffers, especially for cell-based assays, gentle vortexing is generally preferred.[4]

Q5: Are there more advanced methods if co-solvents and cyclodextrins are not effective enough?

A5: Yes, for challenging cases, lipid-based formulations can be employed.[8][9] These systems, such as microemulsions or self-emulsifying drug delivery systems (SEDDS), encapsulate the hydrophobic compound in lipidic carriers, which can improve its dispersion and absorption in aqueous environments.[10][11][12]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the common strategies for improving the solubility of this compound.

StrategyKey ComponentsTypical Starting ConcentrationAdvantagesDisadvantages
Co-Solvent DMSO, Ethanol, PEG 400, Propylene Glycol0.1% - 5% (final concentration in assay)Simple to implement; cost-effective.Potential for solvent toxicity or interference with the assay.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methyl-β-cyclodextrin (M-β-CD)1:1 or 1:2 molar ratio (Compound:Cyclodextrin)Low toxicity; can increase bioavailability.[13][14][15]May not be effective for all compounds; can be more expensive.
Lipid-Based Formulation Oils (e.g., MCT), Surfactants (e.g., Tween 80), Co-surfactantsFormulation dependentCan significantly increase solubility and bioavailability.[8][9]More complex to prepare and characterize; potential for excipient interference.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

This protocol details a systematic approach to identify a suitable co-solvent and its optimal concentration.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Co-solvent Buffers: Create a series of your aqueous assay buffer containing varying concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).

  • Serial Dilution: Perform serial dilutions of your DMSO stock solution into the co-solvent buffers to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent and ideally below 0.5% across all conditions.

  • Equilibration and Observation: Gently mix and allow the solutions to equilibrate at the experimental temperature for at least 30 minutes. Visually and microscopically inspect for any signs of precipitation.

  • Vehicle Controls: Prepare corresponding vehicle controls for each co-solvent concentration to assess any potential effects of the solvent system on your assay.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes how to prepare a complex of the compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. The concentration will depend on the desired molar ratio with your compound.

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Complex: While vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise.

  • Equilibrate: Cover the solution and allow it to stir or shake at room temperature for 1-24 hours to ensure maximum complexation.

  • Final Dilution: If necessary, dilute the complex solution with the assay buffer to achieve the final desired compound concentration.

  • Vehicle Control: A vehicle control containing the same final concentration of HP-β-CD should be included in your experiments.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial State cluster_strategy1 Strategy 1: Co-solvents cluster_strategy2 Strategy 2: Cyclodextrins cluster_strategy3 Strategy 3: Lipid Formulation cluster_end Outcome start Poorly Soluble Compound (this compound) prep_stock Prepare 100% DMSO Stock Solution start->prep_stock Start Here prep_cd Prepare HP-β-CD Solution start->prep_cd Alternative Approach prep_lipid Prepare Lipid-Based System (e.g., SEDDS) start->prep_lipid Advanced Approach test_dmso Optimize Final DMSO % (e.g., <0.5%) prep_stock->test_dmso add_cosolvent Add Co-solvent (Ethanol, PEG 400) test_dmso->add_cosolvent If precipitation persists soluble_solution Soluble Compound in Aqueous Buffer test_dmso->soluble_solution Success add_cosolvent->soluble_solution Success form_complex Form Inclusion Complex prep_cd->form_complex form_complex->soluble_solution prep_lipid->soluble_solution

Caption: A workflow diagram illustrating the decision-making process for enhancing compound solubility.

Potential Signaling Pathway Involvement

Benzofuran (B130515) derivatives have been reported to interact with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[16][17] Some derivatives also show activity related to the mTOR signaling pathway, a central regulator of cell growth and proliferation.[18][19]

Caption: Potential inhibitory action of benzofuran derivatives on NF-κB and MAPK signaling pathways.

References

stability issues of 5,6-Dimethoxy-2-isopropenylbenzofuran in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 5,6-Dimethoxy-2-isopropenylbenzofuran in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide: Stability Issues

This section addresses specific stability-related problems you may encounter during your experiments.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: My compound appears to be degrading quickly after being dissolved. What are the likely causes and how can I mitigate this?

  • Answer: The stability of this compound in solution is influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. Protic solvents may participate in degradation reactions, and both acidic and basic conditions can promote hydrolysis or rearrangement of the benzofuran (B130515) core. Elevated temperatures can accelerate these degradation processes, while exposure to light may induce photodegradation.

    Troubleshooting Steps:

    • Solvent Selection: Whenever possible, use aprotic solvents such as DMSO or DMF for preparing stock solutions.

    • pH Control: If aqueous solutions are necessary, ensure the pH is maintained within a stable range, typically between 3 and 7 for many small molecules. Consider using a buffered solution.

    • Temperature Management: Prepare solutions fresh for each experiment. If storage is unavoidable, store stock solutions at -20°C or -80°C in tightly sealed vials. Allow solutions to equilibrate to room temperature before use to avoid condensation.

    • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Issue 2: Appearance of Multiple Peaks in HPLC Analysis After Storage

  • Question: I am observing unexpected peaks in my HPLC chromatogram after storing my compound in solution. What could be the reason?

  • Answer: The appearance of new peaks strongly suggests the degradation of this compound. The isopropenyl group and the benzofuran ring system are susceptible to various reactions that can lead to the formation of degradation products.

    Troubleshooting Steps:

    • Analyze Fresh Sample: Immediately analyze a freshly prepared solution to confirm the initial purity and chromatographic profile of the compound.

    • Forced Degradation Study: To understand the potential degradation pathways, consider performing a forced degradation study. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the peaks corresponding to specific degradation pathways.

    • Review Storage Conditions: Re-evaluate your storage conditions based on the recommendations in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container at 2-8°C for long-term stability, potentially for up to 24 months. Protect from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh on the day of use. If advance preparation is necessary, dissolve the compound in an aprotic solvent like DMSO or DMF and store in tightly sealed aliquots at -20°C for a maximum of two weeks to maintain integrity. Before opening, allow the vial to equilibrate to room temperature for at least one hour.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For biological assays, DMSO is a common choice for stock solutions, which are then diluted into aqueous buffers. Be mindful of the final DMSO concentration in your assay to avoid solvent-induced toxicity.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, benzofuran derivatives, in general, can be susceptible to:

  • Oxidation: The ether linkage in the furan (B31954) ring can be prone to oxidation.

  • Hydrolysis: Under acidic or basic conditions, the benzofuran ring may undergo cleavage.

  • Reactions of the Isopropenyl Group: The double bond in the isopropenyl group can be susceptible to addition reactions or oxidation.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound in various solutions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a template for recording such data.

ConditionSolventConcentrationTemperature (°C)Duration% DegradationDegradation Products (if known)
Acidic Hydrolysis 0.1 M HCl
Basic Hydrolysis 0.1 M NaOH
Oxidative 3% H₂O₂
Thermal Specify Solvent
Photolytic Specify Solvent

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by a validated stability-indicating HPLC method to determine the initial peak area and purity.

  • Storage: Store aliquots of the solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve an aliquot, bring it to the analysis temperature, and inject it into the HPLC system.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial peak area. The appearance of new peaks should be noted and, if possible, characterized.

Visualizations

Troubleshooting_Workflow Start Stability Issue Observed (e.g., low activity, extra peaks) Check_Solvent Review Solvent Choice (Aprotic vs. Protic) Start->Check_Solvent Check_pH Examine pH of Solution (Acidic/Basic/Neutral) Start->Check_pH Check_Storage Verify Storage Conditions (Temp, Light, Duration) Start->Check_Storage Use_Aprotic Switch to Aprotic Solvent (e.g., DMSO, DMF) Check_Solvent->Use_Aprotic Buffer_Solution Use Buffered Solution (pH 3-7) Check_pH->Buffer_Solution Optimize_Storage Store at -20°C/-80°C Protect from Light Use Fresh Solutions Check_Storage->Optimize_Storage Re_evaluate Re-evaluate Experiment Use_Aprotic->Re_evaluate Buffer_Solution->Re_evaluate Optimize_Storage->Re_evaluate

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Compound 5,6-Dimethoxy-2- isopropenylbenzofuran Stressors Stress Conditions (Acid, Base, Oxidant, Light, Heat) Compound->Stressors Hydrolysis Hydrolysis Products (e.g., Ring Opening) Stressors->Hydrolysis Oxidation Oxidation Products (e.g., Epoxide, Diol) Stressors->Oxidation Isopropenyl_Addition Isopropenyl Group Addition Products Stressors->Isopropenyl_Addition

Caption: Potential degradation pathways.

troubleshooting inconsistent results in 5,6-Dimethoxy-2-isopropenylbenzofuran assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5,6-Dimethoxy-2-isopropenylbenzofuran in various experimental assays. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my fluorescence-based assay results. What are the potential causes?

A1: High variability in fluorescence assays can stem from several factors. Key areas to investigate include instrumentation, assay components, and experimental technique.[1][2][3] Ensure that the microplate reader's gain settings are optimized to provide a good dynamic range without saturating the detector.[4] Inconsistent pipetting, fluctuations in incubation times or temperatures, and the presence of interfering substances in your sample can all contribute to variability.[5] Additionally, cellular autofluorescence can be a significant factor, especially in the green spectrum; consider using red-shifted dyes to minimize this effect.[3]

Q2: My cell viability assay (e.g., MTT) results are inconsistent when testing this compound. How can I troubleshoot this?

A2: Inconsistent MTT assay results are a common challenge.[6][7] Variability can be introduced by inconsistent cell seeding density, so ensure a homogenous cell suspension and precise pipetting.[6] The "edge effect," where wells on the perimeter of the microplate evaporate more quickly, can also lead to skewed results.[8] To mitigate this, consider filling the outer wells with sterile media or PBS and not using them for experimental samples.[6][8] Finally, ensure the formazan (B1609692) crystals are completely solubilized before reading the plate, as incomplete dissolution is a frequent source of error.[7]

Q3: I am not observing the expected enzyme inhibition with this compound. What should I check?

A3: A lack of expected enzyme inhibition can be due to several factors. First, verify the concentration and purity of your this compound stock solution. Degradation or incorrect concentration will directly impact your results. Also, confirm the activity of your enzyme with a known positive control inhibitor. The presence of interfering substances in your sample, such as EDTA or high concentrations of detergents, can inhibit enzyme activity or interfere with the assay readout.[5]

Q4: How can I minimize background signal in my fluorescence assay?

A4: Minimizing background fluorescence is crucial for achieving a good signal-to-noise ratio.[1] Using black microplates with clear bottoms is highly recommended for fluorescence-based cell assays as they reduce crosstalk and background.[3] If your media contains phenol (B47542) red, consider switching to a phenol red-free formulation, as it can contribute to background fluorescence.[3] Additionally, ensure your buffers and reagents are of high quality and free from fluorescent contaminants.[2]

Troubleshooting Guides

Inconsistent Fluorescence Assay Results
Potential Cause Troubleshooting Steps
Instrument Settings Optimize the gain setting on your microplate reader to maximize the dynamic range without signal saturation.[4] Ensure the correct excitation and emission wavelengths and bandwidths are used for your fluorophore.[1]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of reagents and samples are added to each well.
Incubation Conditions Maintain consistent incubation times and temperatures for all plates and experiments.[5]
Well-to-Well Variability Be mindful of the "edge effect" in microplates; consider not using the outer wells for critical samples.[8] Randomize the placement of your samples and controls on the plate.
Autofluorescence Use phenol red-free media.[3] If possible, use fluorophores with excitation and emission wavelengths in the red spectrum to avoid cellular autofluorescence in the green spectrum.[3]
Reagent Issues Ensure all reagents are properly thawed, mixed, and at the correct temperature before use.[5]
Inconsistent Cell Viability (MTT) Assay Results
Potential Cause Troubleshooting Steps
Cell Seeding Ensure a single-cell suspension before plating to avoid clumps. Use a multichannel pipette for consistent cell numbers per well.[6]
Edge Effect Fill the outer wells of the plate with sterile media or PBS to create a humidity barrier.[6][8]
Compound Precipitation Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution.
Incomplete Formazan Solubilization Ensure complete dissolution of formazan crystals by using an appropriate solubilization buffer and allowing sufficient incubation time with gentle shaking.[7]
Medium Interference Use phenol red-free medium, as it can interfere with absorbance readings.[7]
Contamination Regularly test cell cultures for mycoplasma contamination, which can affect cellular metabolism and assay results.[9]

Experimental Protocols

General Protocol for a Fluorescence-Based Kinase Assay
  • Prepare Reagents:

    • Prepare the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the ATP solution at the desired concentration in kinase buffer.

    • Prepare the fluorescently labeled substrate peptide in kinase buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or control to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate peptide mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for your fluorescent substrate.

General Protocol for a Cell Viability (MTT) Assay
  • Cell Plating:

    • Harvest and count cells, then resuspend in culture medium to the desired density.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition reagent_prep Reagent & Compound Preparation treatment Compound Treatment reagent_prep->treatment cell_culture Cell Culture & Plating cell_culture->treatment incubation Incubation treatment->incubation assay_readout Assay Readout (e.g., Fluorescence, Absorbance) incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis troubleshooting_logic start Inconsistent Assay Results check_pipetting Verify Pipetting Accuracy? start->check_pipetting check_reagents Check Reagent Quality & Prep? check_pipetting->check_reagents Yes resolve_pipetting Calibrate Pipettes, Refine Technique check_pipetting->resolve_pipetting No check_instrument Optimize Instrument Settings? check_reagents->check_instrument Yes resolve_reagents Prepare Fresh Reagents, Verify Concentrations check_reagents->resolve_reagents No check_cells Assess Cell Health & Density? check_instrument->check_cells Yes resolve_instrument Adjust Gain, Check Wavelengths check_instrument->resolve_instrument No resolve_cells Standardize Seeding, Check for Contamination check_cells->resolve_cells No consistent_results Consistent Results check_cells->consistent_results Yes resolve_pipetting->consistent_results resolve_reagents->consistent_results resolve_instrument->consistent_results resolve_cells->consistent_results

References

Technical Support Center: Optimization of Dosage for In Vivo Studies with 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 5,6-Dimethoxy-2-isopropenylbenzofuran. The following information, presented in a question-and-answer format, addresses potential issues and provides guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with this compound?

A1: As there is no published in vivo data for this specific compound, a starting dose must be extrapolated from studies on structurally related benzofuran (B130515) derivatives. Based on preclinical studies of analogous compounds, a starting dose range of 10-50 mg/kg administered via oral (p.o.) or intraperitoneal (i.p.) injection is a reasonable starting point for efficacy studies in rodents.[1][2] A preliminary dose-range-finding study is highly recommended to determine the maximum tolerated dose (MTD).

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation vehicle will depend on the compound's solubility. For many benzofuran derivatives, which can have poor aqueous solubility, a common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle suitable for in vivo use, such as corn oil, saline, or a solution containing polyethylene (B3416737) glycol (PEG) or carboxymethylcellulose.[1] It is crucial to keep the final concentration of the organic solvent low (typically <10% for DMSO) to avoid vehicle-induced toxicity. A vehicle control group should always be included in your experimental design.

Q3: What are the potential therapeutic applications of this compound based on its chemical class?

A3: Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The dimethoxy and isopropenyl moieties may confer specific properties, but the primary therapeutic area for this compound would need to be determined through in vitro screening before proceeding to in vivo efficacy models.

Q4: What are the common signaling pathways modulated by benzofuran derivatives?

A4: Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in disease. These include the NF-κB and MAPK pathways in the context of inflammation, and pathways involving kinases such as Aurora B kinase in cancer.[1][4][5] Understanding the mechanism of action is crucial for selecting appropriate pharmacodynamic markers for your in vivo studies.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No observable efficacy - Inadequate Dose: The administered dose may be too low to reach therapeutic concentrations at the target site. - Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. - Inappropriate Animal Model: The chosen model may not be sensitive to the compound's mechanism of action.- Dose Escalation: If no toxicity is observed, gradually increase the dose. - Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the compound's half-life and bioavailability. - Formulation Optimization: Improve solubility and absorption by testing different vehicle formulations. - Re-evaluate Model: Ensure the chosen animal model is appropriate for the hypothesized mechanism of action.
High incidence of animal mortality or severe adverse effects - Acute Toxicity: The administered dose may be above the maximum tolerated dose (MTD). - Vehicle Toxicity: The formulation vehicle or solubilizing agent (e.g., DMSO) may be causing toxicity. - Off-Target Effects: The compound may have unintended biological activities.- Dose Reduction: Immediately reduce the dose in subsequent cohorts. - Conduct an MTD Study: Systematically determine the highest dose that does not cause significant toxicity. - Vehicle Control: Ensure a vehicle-only control group is included to assess vehicle-specific toxicity.[6] - Observe for Clinical Signs: Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur.
High variability in response between animals - Inconsistent Dosing: Inaccurate preparation of the dosing solution or inconsistent administration technique. - Biological Variability: Natural physiological differences between individual animals. - Formulation Instability: The compound may be precipitating out of the solution.- Standardize Procedures: Ensure consistent and accurate preparation of formulations and administration techniques. - Increase Sample Size: A larger number of animals per group can help to overcome individual variability. - Check Formulation: Visually inspect the formulation for any precipitation before each administration. Prepare fresh formulations regularly.
Unexpected histopathological findings (e.g., liver or kidney damage) - Compound-Induced Organ Toxicity: Benzofuran derivatives have been reported to cause liver or kidney damage at high doses.[7]- Include Histopathology: Routinely collect and analyze major organs for histopathological changes. - Lower the Dose: Determine if the observed toxicity is dose-dependent.

Data Presentation: In Vivo Dosage of Benzofuran Derivatives in Rodent Models

The following table summarizes dosages of various benzofuran derivatives from published in vivo studies to provide a reference for dose selection.

Compound Class Animal Model Dose Route of Administration Application Reference
Aurora B Kinase Inhibitor (Compound S6)Nude Mice (Xenograft)50 and 100 mg/kgIntraperitoneal (i.p.)Anticancer[1]
Anti-inflammatory Benzofuranone (BF1)Swiss Mice10, 30, and 100 mg/kgOral (p.o.)Anti-inflammatory[2]
Piperazine/Benzofuran Hybrid (Compound 5d)Wistar Rats20 mg/kgIntraperitoneal (i.p.)Anti-inflammatory[1]
Neuroprotective Benzofuran (TFSeB)Swiss Mice1 and 5 mg/kgIntragastricNeuroprotection[8][9]
2,3-BenzofuranRats500 mg/kg/day (lethality observed)Oral (p.o.)Toxicity Study[7]
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuranWistar Rats>2000 mg/kg (LD50)Oral (p.o.)Toxicity Study[6]

Experimental Protocols

General Protocol for In Vivo Administration
  • Compound Preparation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

    • If necessary, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Dilute the dissolved compound in the final administration vehicle (e.g., corn oil, saline with 0.5% carboxymethylcellulose) to the desired final concentration. Ensure the final concentration of any organic solvent is below toxic levels.

    • Vortex or sonicate the formulation to ensure a homogenous suspension or solution. Prepare fresh on the day of administration.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Record the body weight of each animal before dosing to calculate the exact volume to be administered.

    • Administer the prepared formulation via the chosen route (e.g., oral gavage or intraperitoneal injection).

    • Administer an equivalent volume of the vehicle to the control group.

  • Post-Dose Monitoring:

    • Observe animals for any immediate adverse reactions.

    • Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.

    • Follow the approved animal care and use protocol for the duration of the experiment.

Protocol for Carrageenan-Induced Paw Edema (Anti-inflammatory Model)[1][2]
  • Animal Model: Male Wistar rats or Swiss mice.

  • Treatment:

    • Divide animals into groups: Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

    • Administer the treatments orally or intraperitoneally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Protocol for Xenograft Tumor Model (Anticancer Model)[1]
  • Cell Culture and Animal Model:

    • Culture a human cancer cell line of interest.

    • Use immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer the test compound, vehicle control, and a positive control (e.g., a standard chemotherapeutic agent) at the determined schedule and dose.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis compound_prep Compound Formulation randomization Randomization into Groups compound_prep->randomization animal_acclimatization Animal Acclimatization animal_acclimatization->randomization dosing Compound Administration randomization->dosing monitoring Monitor for Efficacy & Toxicity dosing->monitoring data_analysis Data Analysis monitoring->data_analysis

Caption: A generalized experimental workflow for in vivo studies.

troubleshooting_logic start In Vivo Experiment Outcome no_efficacy No Efficacy start->no_efficacy toxicity Toxicity Observed start->toxicity high_variability High Variability start->high_variability increase_dose Increase Dose no_efficacy->increase_dose No Toxicity check_pk Check PK/Bioavailability no_efficacy->check_pk reduce_dose Reduce Dose toxicity->reduce_dose check_vehicle Check Vehicle Toxicity toxicity->check_vehicle increase_n Increase Sample Size high_variability->increase_n standardize_protocol Standardize Protocol high_variability->standardize_protocol

Caption: A troubleshooting decision tree for in vivo experiments.

signaling_pathway cluster_inflammatory Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) LPS->NFkB inflammation Pro-inflammatory Cytokine Production MAPK->inflammation NFkB->inflammation benzofuran Benzofuran Derivative benzofuran->MAPK benzofuran->NFkB

References

avoiding degradation of 5,6-Dimethoxy-2-isopropenylbenzofuran during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 5,6-Dimethoxy-2-isopropenylbenzofuran during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at 2-8°C.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Q2: How should I store solutions of this compound?

A2: If you need to prepare stock solutions in advance, it is recommended to dissolve the compound in an anhydrous solvent such as DMSO. These solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to prevent condensation.[1]

Q3: I've noticed a change in the color of my sample. What could be the cause?

A3: A change in color, such as yellowing or darkening, often indicates degradation. This can be caused by exposure to light (photodecomposition), air (oxidation), or elevated temperatures. It is crucial to store the compound under the recommended conditions to prevent this.

Q4: My analytical results (HPLC, NMR) show impurities that were not present initially. What are the likely degradation pathways?

A4: Degradation of this compound can occur through several pathways due to its chemical structure:

  • Oxidation of the isopropenyl group: This is a common pathway for compounds with unsaturated side chains, potentially leading to the formation of epoxides, diols, or cleavage products.

  • Polymerization: The isopropenyl group can undergo radical-induced polymerization, especially upon exposure to light or heat, resulting in oligomeric or polymeric impurities.

  • Oxidative cleavage of the benzofuran (B130515) ring: The furan (B31954) ring is susceptible to oxidation, which can lead to ring-opened products.

  • Hydrolysis of the methoxy (B1213986) groups: Under acidic conditions, the methoxy groups can be hydrolyzed to hydroxyl groups.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: Several analytical techniques can be used to monitor the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying the parent compound and separating potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify changes in the chemical structure and characterize degradation products.

  • Mass Spectrometry (MS): Coupled with HPLC or Gas Chromatography (GC), MS is a powerful tool for identifying the molecular weights of degradation products, aiding in their structural elucidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, oxygen, or moisture.Discard the sample if significant changes are observed. For future use, ensure storage in a dark, dry, and inert environment.
Decreased purity observed by HPLC Chemical degradation.Review storage conditions. Implement forced degradation studies (see Experimental Protocols) to identify potential degradants and establish a stability-indicating method.
Appearance of new peaks in NMR spectrum Formation of degradation products.Attempt to isolate and identify the new compounds using techniques like LC-MS. Compare the new spectra with predicted degradation products.
Inconsistent experimental results Degradation of the compound during the experiment.Prepare fresh solutions for each experiment. Avoid prolonged exposure of solutions to light and air.
Low solubility after storage Potential polymerization.Filter the solution before use. Consider the possibility of polymerization and analyze the insoluble material if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.

Objective: To intentionally degrade this compound under controlled stress conditions to generate potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile (B52724)/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample.

  • Peak Purity and Mass Balance: Perform peak purity analysis for the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.

  • Method Optimization: Inject a mixture of stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate separation of all peaks.

  • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Degradation_Pathways A This compound B Oxidation (Epoxide/Diol) A->B O₂, Light, Heat C Polymerization A->C Radical Initiator, Light, Heat D Oxidative Ring Cleavage A->D Strong Oxidants E Hydrolysis (Demethylation) A->E Acidic Conditions

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis A Prepare Sample Solutions B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC B->C D Identify Degradation Products (LC-MS, NMR) C->D E Develop & Validate Stability-Indicating Method D->E F Routine Stability Testing E->F

Caption: Experimental workflow for stability testing and method development.

Troubleshooting_Logic rect_node rect_node A Degradation Suspected? B Visual Change? A->B Yes G No Degradation Observed A->G No C Check Storage Conditions B->C Yes D Analytical Impurities? B->D No E Perform Forced Degradation Study D->E Yes H Review Experimental Procedure D->H No F Identify Degradants (LC-MS, NMR) E->F

Caption: Troubleshooting decision tree for suspected compound degradation.

References

Technical Support Center: Overcoming Resistance to Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell line resistance to benzofuran (B130515) compounds.

Frequently Asked Questions (FAQs)

Q1: What are benzofuran compounds and what is their significance in research?

A1: Benzofuran is a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings.[1] Its chemical structure serves as a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets.[2] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties, making them a significant area of interest in drug discovery.[1][3] They have been developed as inhibitors for various targets, including protein kinases like mTOR and Aurora B, which are crucial in cancer cell signaling.[4][5]

Q2: What are the primary mechanisms by which cancer cells develop resistance to therapeutic compounds like benzofurans?

A2: Cell lines can develop resistance through several mechanisms. The most common include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which act as pumps to actively remove the compound from the cell, reducing its intracellular concentration.[6][7]

  • On-Target Alterations: The target protein (e.g., a specific kinase) can acquire mutations, often in the drug's binding site.[8] These "second-site" or "gatekeeper" mutations can prevent the benzofuran compound from binding effectively while preserving the protein's function.[9][10]

  • Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling pathways that promote survival and proliferation, rendering the specific inhibitor ineffective.[8][11]

  • Metabolic Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate the benzofuran compound.

Troubleshooting Guide: Investigating Benzofuran Resistance

This guide provides systematic steps to identify and characterize resistance in your cell line experiments.

Problem 1: My benzofuran compound shows reduced efficacy or a higher IC50 value than expected.

Q: What is the first step to confirm a suspected loss of compound potency?

A: The first and most critical step is to re-evaluate the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line.[12] This quantitative measure will confirm and quantify the degree of resistance.

Protocol: IC50 Determination using MTT Assay

This protocol outlines a standard method for determining the IC50 value of a benzofuran compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[13][14]

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Benzofuran compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[2]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[15]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[15]

  • Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of the benzofuran compound in complete medium from the stock solution. A suggested starting range is often 0.1 µM to 100 µM.[15] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the various compound dilutions. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[15]

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • IC50 Calculation: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.[16]

Experimental Workflow for IC50 Determination

Caption: Workflow for determining IC50 values using the MTT assay.

Data Presentation: Comparing IC50 Values

Use a table to clearly present the IC50 values for the parental (sensitive) and resistant cell lines. The "Fold Resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.

Cell LineBenzofuran CompoundIC50 (µM)Fold Resistance
Parental Line (e.g., MCF-7)Compound X3.22-
Resistant Line (e.g., MCF-7/Res)Compound X48.3015.0
Parental Line (e.g., PC-3)Compound Y4.15-
Resistant Line (e.g., PC-3/Res)Compound Y62.2515.0

Note: Data is hypothetical for illustrative purposes, based on IC50 values seen in literature for benzofuran derivatives.[2]

Problem 2: My cell line is confirmed resistant. How do I investigate the mechanism?

Once resistance is confirmed and quantified, the next step is to investigate the underlying biological mechanism.

Q: How can I determine if ABC transporter efflux pumps are responsible for resistance?

A: A common mechanism of multidrug resistance is the overexpression of ABC transporters that pump drugs out of the cell.[6][17] You can test this by re-running the IC50 experiment in the presence of a known inhibitor of these pumps, such as Verapamil (for P-glycoprotein/MDR1). If the inhibitor restores sensitivity to the benzofuran compound in the resistant cell line, it suggests that efflux pumps are involved.

Data Presentation: Effect of Efflux Pump Inhibitor
Cell LineTreatmentIC50 of Compound X (µM)
ParentalBenzofuran Compound Alone5.0
ResistantBenzofuran Compound Alone75.0
ResistantBenzofuran Compound + Verapamil8.5

Note: Data is hypothetical for illustrative purposes.

Mechanism of ABC Transporter-Mediated Resistance

G cluster_0 Sensitive Cell cluster_1 Resistant Cell Drug_in_S Benzofuran Compound Target_S Intracellular Target Drug_in_S->Target_S Inhibits Effect_S Cell Death Target_S->Effect_S Promotes Survival Drug_in_R Benzofuran Compound Pump ABC Transporter (e.g., P-gp) Drug_in_R->Pump Efflux Target_R Intracellular Target Effect_R Cell Survival Target_R->Effect_R Promotes Survival Inhibitor Pump Inhibitor (e.g., Verapamil) Inhibitor->Pump Blocks

Caption: Overexpression of ABC transporters pumps drugs out, preventing cell death.

Q: How do I investigate if a mutation in the target protein is causing resistance?

A: This is a common mechanism for targeted drugs like kinase inhibitors.[8] A mutation in the drug's binding pocket can reduce its affinity.

  • Identify the Target: First, you must know the specific molecular target of your benzofuran compound (e.g., mTOR, Aurora B kinase).

  • Sequence the Gene: Isolate RNA from both the sensitive and resistant cell lines, reverse transcribe it to cDNA, and sequence the coding region of the target gene.

  • Compare Sequences: Align the sequences from the resistant and sensitive cells to identify any mutations. Pay close attention to mutations within the known ATP-binding pocket or "gatekeeper" residues, which are common sites for resistance mutations.[9]

On-Target Resistance via Gatekeeper Mutation

G Mechanism of On-Target Kinase Inhibitor Resistance cluster_0 Sensitive Kinase cluster_1 Resistant Kinase Kinase_S Kinase ATP Binding Pocket Result_S Inhibition of Kinase Activity Kinase_S->Result_S Drug_S Benzofuran Inhibitor Drug_S->Kinase_S Binds Kinase_R Mutated Kinase Binding Pocket Result_R Kinase Remains Active Kinase_R->Result_R Drug_R Benzofuran Inhibitor Drug_R->Kinase_R Binding Blocked

Caption: A mutation alters the drug's binding site, leading to resistance.

Problem 3: I have a hypothesis for a resistance mechanism. How do I validate it?

Q: I suspect a specific gene (e.g., ABCB1/MDR1) is responsible for resistance. How can I functionally validate this?

A: Small interfering RNA (siRNA) is a powerful tool to validate the role of a single gene in a phenotype. By knocking down the expression of the suspected resistance gene in the resistant cell line, you can observe if sensitivity to the benzofuran compound is restored.[]

Protocol: siRNA-Mediated Gene Knockdown for Resistance Validation

This protocol provides a general workflow for transiently knocking down a target gene to assess its role in drug resistance.

Materials:

  • Resistant cell line

  • siRNA targeting your gene of interest (e.g., ABCB1)

  • Non-targeting (scrambled) control siRNA[19]

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Reagents for downstream analysis (MTT assay, qPCR, or Western Blot)

Procedure:

  • Cell Seeding: Seed the resistant cells in plates (e.g., 6-well for protein/RNA analysis, 96-well for viability) so they reach 50-70% confluency at the time of transfection.

  • Prepare siRNA-Lipid Complex:

    • In one tube, dilute your siRNA (target-specific or non-targeting control) in serum-free medium.

    • In a second tube, dilute the transfection reagent in serum-free medium.

    • Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.

  • Validation of Knockdown (Optional but Recommended): After 48 hours, harvest cells from a parallel plate to confirm knockdown of the target gene at the mRNA (by qPCR) or protein (by Western Blot) level.[19]

  • Drug Treatment: After the 24-48 hour knockdown period, treat the cells with a range of concentrations of your benzofuran compound, as you would for an IC50 assay.

  • Assess Viability: After 48-72 hours of drug treatment, perform an MTT assay to determine if the cells with the knocked-down gene have become more sensitive to the compound compared to cells treated with the non-targeting control siRNA.[20]

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Seed Resistant\nCells", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Transfect Cells with:\n1. Target siRNA\n2. Control siRNA", process]; C [label="Incubate 24-48h\nfor Gene Knockdown", process]; D [label="Confirm Knockdown\n(qPCR/Western Blot)", data]; E [label="Treat Cells with\nBenzofuran Compound", process]; F [label="Incubate 48-72h", process]; G [label="Perform MTT Assay\nto Assess Viability", data]; H [label="Compare IC50 Values\n(Target vs. Control siRNA)", decision, height=1.5]; I [label="Sensitivity Restored:\nGene Role Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="No Change in Sensitivity:\nGene Not Involved", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; K [label="End", shape=Msquare, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D [style=dashed, label="Optional"]; C -> E; E -> F; F -> G; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; I -> K; J -> K; }

References

Technical Support Center: Refining Experimental Conditions for 5,6-Dimethoxy-2-isopropenylbenzofuran Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental conditions for treating with 5,6-Dimethoxy-2-isopropenylbenzofuran and related benzofuran (B130515) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and solubility of this compound?

A1: this compound is a natural product.[1][2] Like many benzofuran derivatives, it is generally expected to have limited solubility in aqueous media.[3][4] For in vitro experiments, it is common practice to dissolve the compound in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Q2: What is the stability of this compound in experimental conditions?

A2: The stability of benzofuran derivatives can be influenced by factors such as pH and light exposure.[4] It is advisable to prepare fresh dilutions from a stock solution for each experiment to ensure compound integrity. Stock solutions in DMSO are typically stored at -20°C or -80°C to minimize degradation.[6] The stability of the compound in your specific cell culture medium over the duration of the experiment should be considered, and if degradation is suspected, it can be assessed by analytical methods such as HPLC.

Q3: What are the expected biological activities of this compound?

A3: While specific data for this compound is limited, the broader class of benzofuran derivatives has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[7][8][9][10][11] Therefore, initial screening of this compound could reasonably explore these activities.

Q4: Which signaling pathways are commonly affected by benzofuran derivatives?

A4: Several studies on benzofuran derivatives have implicated their involvement in modulating key cellular signaling pathways. These include the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.[7][8] Other pathways that have been associated with benzofuran compounds include the mTOR and EGFR signaling pathways, particularly in the context of cancer.[12][13]

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

  • Question: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?

  • Answer: This is a common issue with hydrophobic compounds like many benzofuran derivatives.[3][5] Here are a few steps you can take:

    • Optimize DMSO Concentration: Ensure your final DMSO concentration is as high as your cells can tolerate without toxicity (typically up to 0.5%, but a DMSO tolerance curve for your specific cell line is recommended).[5]

    • Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be added to the cell culture medium to improve the solubility of the compound. Be sure to include a vehicle control with the surfactant alone.

    • Sonication: Briefly sonicating the diluted compound in the medium before adding it to the cells can help to break up small precipitates and improve dissolution.[5]

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

Issue 2: High Variability in Experimental Results

  • Question: I am observing high variability between replicate wells in my cell-based assays. Could this be related to the compound?

  • Answer: Yes, poor solubility and uneven distribution of the compound can lead to high variability.[5]

    • Visual Inspection: Carefully inspect your treatment plates under a microscope for any signs of precipitation, which may appear as small crystals or an oily film.

    • Mixing Technique: Ensure thorough mixing of the compound in the medium before and during plating. When preparing serial dilutions, vortex each dilution step.

    • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for critical experiments or fill them with sterile PBS or medium.[3]

Issue 3: Lack of Observed Biological Effect

  • Question: I am not observing any significant biological effect of this compound at the concentrations I have tested. What should I consider?

  • Answer: Several factors could contribute to a lack of observed activity:

    • Concentration Range: You may need to test a broader range of concentrations. Based on data from other benzofuran derivatives, the effective concentrations can vary widely, from low micromolar to higher concentrations.

    • Treatment Duration: The incubation time may be insufficient for the compound to elicit a measurable response. Consider extending the treatment duration.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive or orthogonal assay to confirm the findings.

    • Compound Stability: As mentioned in the FAQs, the compound may be degrading in the experimental conditions.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of various benzofuran derivatives to provide a reference for potential effective concentration ranges.

Table 1: Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Benzofuran-isatin conjugateHT29 (colorectal cancer)10.5[14]
Benzofuran-isatin conjugateSW620 (colorectal cancer)8.7[14]
Fluorinated benzofuranHCT116 (colorectal cancer)~7.5[15]
5,6-Dimethoxyisobenzofuran-1(3H)-oneHeLa (cervical cancer)66.2[16]
Benzofuran derivative 3fHEPG2 (liver cancer)12.4 µg/mL[17]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Heterocyclic/benzofuran hybrid 5dNO production in RAW264.7 cells52.23[7][8]
Fluorinated benzofuranIL-6 secretion1.2 - 9.04[15]
Fluorinated benzofuranNitric oxide production2.4 - 5.2[15]
Fluorinated benzofuranProstaglandin E2 secretion1.1 - 20.5[15]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the effect of this compound on the viability of adherent cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Antibacterial Screening using Broth Microdilution

This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well plate.

  • Compound Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform two-fold serial dilutions of the stock solution in the broth medium in a separate 96-well plate.

  • Inoculation: Transfer the diluted compound solutions to the 96-well plate containing the bacterial inoculum. Include a positive control (a known antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Stock (in DMSO) Serial_Dilution Serial Dilution in Culture Medium Compound_Prep->Serial_Dilution Dilute Cell_Culture Cell Seeding (96-well plate) Treatment Cell Treatment (24-72h) Cell_Culture->Treatment Add Compound Serial_Dilution->Treatment Assay_Step Perform Assay (e.g., MTT) Treatment->Assay_Step Incubate Data_Acquisition Data Acquisition (Plate Reader) Assay_Step->Data_Acquisition Measure Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Calculate

Caption: General experimental workflow for in vitro screening.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Stimulus_NFKB Inflammatory Stimuli IKK IKK Activation Stimulus_NFKB->IKK IκBα_P IκBα Phosphorylation & Degradation IKK->IκBα_P NFκB_Activation NF-κB Nuclear Translocation IκBα_P->NFκB_Activation Gene_Expression_NFKB Pro-inflammatory Gene Expression NFκB_Activation->Gene_Expression_NFKB Stimulus_MAPK Stress / Growth Factors MAPKKK MAPKKK (e.g., Raf) Stimulus_MAPK->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factor Activation MAPK->Transcription_Factors Gene_Expression_MAPK Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression_MAPK Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibition Benzofuran->MAPKK Inhibition

Caption: Potential signaling pathways affected by benzofurans.

References

identifying and minimizing artifacts in 5,6-Dimethoxy-2-isopropenylbenzofuran experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts during experiments involving 5,6-Dimethoxy-2-isopropenylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a natural product isolated from sources such as the roots of Ligularia stenocephala.[1] As a benzofuran (B130515) derivative, it belongs to a class of heterocyclic compounds with a wide range of biological activities, making them of interest in medicinal chemistry and drug discovery.

Q2: What are the main challenges and potential artifacts in experiments with this compound?

The primary challenges and sources of artifacts in experiments with this compound include:

  • Synthesis Byproducts: The formation of side products during its synthesis, such as en-ynes or residual starting materials.

  • Dimerization and Polymerization: The isopropenyl group is susceptible to dimerization and polymerization reactions, especially when exposed to heat, light, or acidic conditions.

  • Oxidation: The electron-rich benzofuran ring and the isopropenyl group can be prone to oxidation.

  • Impurity from Synthetic Precursors: If synthesized via a Wittig reaction, a common byproduct is triphenylphosphine (B44618) oxide, which can be challenging to remove.

Q3: How can I best store this compound to ensure its stability?

To ensure the stability of this compound, it is recommended to store it as a solid in a tightly sealed container at low temperatures (-20°C for long-term storage) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. For solutions, it is best to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C for no more than a few weeks.

Troubleshooting Guides

Issues During Chemical Synthesis

Problem: Low yield of this compound in the synthesis.

  • Possible Cause 1: Instability of Precursors. In synthetic routes involving o-halophenols, these precursors can be unstable. For instance, 4,5-Dimethoxy-2-iodophenyl acetate (B1210297) is known to decompose upon exposure to the atmosphere.

  • Troubleshooting 1:

    • Use freshly prepared precursors.

    • Store precursors in a stoppered vessel at 0°C.

    • Consider alternative synthetic routes that utilize more stable intermediates.

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

  • Troubleshooting 2:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Optimize reaction time and temperature.

    • Ensure all reagents are of high purity and solvents are anhydrous.

Problem: Presence of a significant amount of triphenylphosphine oxide (TPPO) impurity after a Wittig reaction.

  • Possible Cause: The Wittig reaction is a common method for forming the isopropenyl group, and it stoichiometrically produces triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product.

  • Troubleshooting:

    • Chromatography: TPPO is a relatively polar compound and can often be separated from the less polar product by column chromatography on silica (B1680970) gel.

    • Precipitation: TPPO can be precipitated from a solution in a polar solvent like ethanol (B145695) by the addition of a zinc chloride solution.[2] The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be removed by filtration.

    • Solvent Extraction: Take advantage of the poor solubility of TPPO in nonpolar solvents like hexane (B92381). Dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble and then adding hexane can cause the TPPO to precipitate.[2]

TPPO Removal Method Advantages Disadvantages
Column Chromatography Effective for small-scale purification.Can be time-consuming and require large volumes of solvent for large-scale synthesis.
Precipitation with ZnCl₂ Scalable and can be highly efficient.Requires an additional reagent and filtration step. May not be suitable for metal-sensitive products.
Precipitation from Nonpolar Solvents Simple and does not require additional reagents.Efficiency depends on the solubility difference between the product and TPPO.
Artifacts Observed During and After Purification

Problem: Gradual appearance of new, less polar spots on TLC and broadening of NMR signals over time, suggesting dimerization or polymerization.

  • Possible Cause 1: Acid-Catalyzed Polymerization. Traces of acid from silica gel chromatography or acidic workup conditions can protonate the isopropenyl group, initiating polymerization.

  • Troubleshooting 1:

    • Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before chromatography.

    • Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.

  • Possible Cause 2: Thermal Dimerization/Polymerization. Heating the compound, for example, during solvent evaporation under high vacuum for extended periods, can induce thermal reactions like Diels-Alder type [4+2] cycloadditions.

  • Troubleshooting 2:

    • Avoid excessive heating during workup and purification.

    • Use a rotary evaporator at a moderate temperature and pressure.

    • For long-term storage, keep the compound at a low temperature.

  • Possible Cause 3: Photochemical [2+2] Cycloaddition. Exposure to UV or ambient light can trigger the formation of cyclobutane (B1203170) dimers.

  • Troubleshooting 3:

    • Protect the compound from light by using amber vials or wrapping containers in aluminum foil during reactions, workup, and storage.

  • Possible Cause 4: Radical Polymerization. The presence of oxygen and radical initiators can lead to polymerization.

  • Troubleshooting 4:

    • Handle and store the compound under an inert atmosphere (nitrogen or argon).

    • Consider adding a radical inhibitor (e.g., BHT) for long-term storage if it does not interfere with downstream applications.

Problem: Appearance of more polar impurities, suggesting oxidation.

  • Possible Cause: The electron-rich dimethoxybenzofuran ring system is susceptible to oxidation, which can be initiated by air, light, or reactive oxygen species.

  • Troubleshooting:

    • Store the compound under an inert atmosphere and protected from light.

    • Use degassed solvents for reactions and purifications.

    • Avoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Castro-Stephens Coupling (Adapted from Schreiber and Stevenson)

This protocol describes a method for the synthesis of this compound.

Materials:

  • 4,5-Dimethoxy-2-iodophenyl Acetate

  • Cuprous isopropenylacetylide

  • Pyridine (B92270) (anhydrous)

  • Diethyl ether

  • Celite

Procedure:

  • A solution of 4,5-dimethoxy-2-iodophenyl acetate in pyridine is added to a suspension of cuprous isopropenylacetylide in pyridine.

  • The mixture is refluxed under a nitrogen atmosphere for approximately 22 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether and filtered through Celite.

  • The filtrate is washed and dried, and the solvent is removed under reduced pressure to yield a residual oil.

  • This oil, containing a mixture of the desired benzofuran and an en-yne byproduct, can be purified by base treatment to hydrolyze the en-yne to a water-soluble salt, allowing for the separation of the neutral this compound.

Protocol 2: Plausible Synthesis of this compound via Wittig Reaction

This protocol outlines a plausible two-step synthesis starting from a suitable precursor.

Step 1: Synthesis of 2-Acetyl-5,6-dimethoxybenzofuran A common precursor for a Wittig reaction to form an isopropenyl group is the corresponding acetyl compound. The synthesis of 2-acetyl-5,6-dimethoxybenzofuran can be achieved through various methods, including the Friedel-Crafts acylation of 5,6-dimethoxybenzofuran or the cyclization of appropriate precursors.

Step 2: Wittig Reaction Materials:

  • 2-Acetyl-5,6-dimethoxybenzofuran

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • Methyltriphenylphosphonium bromide is suspended in the anhydrous solvent under an inert atmosphere.

  • The strong base is added at a low temperature (e.g., 0°C or -78°C) to generate the ylide (methylenetriphenylphosphorane).

  • A solution of 2-Acetyl-5,6-dimethoxybenzofuran in the anhydrous solvent is added to the ylide solution.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched, and the product is extracted.

  • The crude product is then purified to remove the triphenylphosphine oxide byproduct as described in the troubleshooting guide.

Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride

Materials:

  • Crude product from Wittig reaction containing TPPO

  • Ethanol

  • Zinc chloride (ZnCl₂)

Procedure:

  • After the Wittig reaction workup, the crude product is dissolved in ethanol.

  • A solution of zinc chloride in ethanol (e.g., 1.8 M) is added to the crude product solution.[3]

  • The mixture is stirred at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • The precipitate is removed by vacuum filtration.

  • The filtrate, containing the desired product, is concentrated under reduced pressure.

  • Further purification of the product may be necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification TPPO Removal cluster_final Final Product start Starting Materials (e.g., 2-Acetyl-5,6-dimethoxybenzofuran & Methyltriphenylphosphonium bromide) reaction Wittig Reaction start->reaction quench Reaction Quench reaction->quench extraction Solvent Extraction quench->extraction crude_product Crude Product (contains TPPO) extraction->crude_product precipitation Precipitation of TPPO-ZnCl2 complex crude_product->precipitation filtration Filtration precipitation->filtration pure_filtrate Filtrate with Purified Product filtration->pure_filtrate final_product 5,6-Dimethoxy-2- isopropenylbenzofuran pure_filtrate->final_product

Caption: A general experimental workflow for the synthesis and purification of this compound via a Wittig reaction.

troubleshooting_dimerization start Dimerization/Polymerization Artifacts Observed? cause1 Acid-Catalyzed start->cause1 Acidic Conditions? cause2 Thermal start->cause2 Exposed to Heat? cause3 Photochemical start->cause3 Exposed to Light? cause4 Radical start->cause4 Exposed to Air? solution1 Use Deactivated Silica Neutralize Before Chromatography cause1->solution1 solution2 Avoid Excessive Heat Store at Low Temperature cause2->solution2 solution3 Protect from Light cause3->solution3 solution4 Use Inert Atmosphere Consider Radical Inhibitor cause4->solution4

Caption: A troubleshooting decision tree for identifying and mitigating dimerization and polymerization artifacts.

References

Validation & Comparative

comparing the efficacy of 5,6-Dimethoxy-2-isopropenylbenzofuran with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research to gather efficacy data on 5,6-Dimethoxy-2-isopropenylbenzofuran did not yield specific quantitative metrics such as IC50 or Minimum Inhibitory Concentration (MIC) values within the scope of the accessed literature. Therefore, this guide presents a comparative analysis of a structurally related and biologically active compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one , alongside other relevant benzofuran (B130515) derivatives to provide a useful comparison within this chemical class.

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the efficacy of 5,6-Dimethoxyisobenzofuran-1(3H)-one and other selected benzofuran derivatives, supported by experimental data from in vitro studies. The objective is to offer a clear, data-driven comparison to inform further research and drug development efforts in this area.

Data Presentation: Comparative Efficacy of Benzofuran Derivatives

The following tables summarize the cytotoxic and anti-inflammatory activities of 5,6-Dimethoxyisobenzofuran-1(3H)-one and other benzofuran derivatives against various cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC50, µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
5,6-Dimethoxyisobenzofuran-1(3H)-one HeLaCervical Cancer66.2[1]
Benzofuran-chalcone derivative 3dMCF-7Breast Cancer3.22[2]
Benzofuran-chalcone derivative 3dPC-3Prostate Cancer4.15[2]
Benzofuran-chalcone derivative 3jMCF-7Breast Cancer7.81[2]
Benzofuran-chalcone derivative 3jPC-3Prostate Cancer9.46[2]
Cisplatin (Control)MCF-7Breast Cancer12.25[2]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives (IC50, µM)

CompoundTargetAssayIC50 (µM)Reference
Aza-benzofuran derivative 1Nitric Oxide (NO) ProductionGriess Assay17.3[3]
Aza-benzofuran derivative 4Nitric Oxide (NO) ProductionGriess Assay16.5[3]
Celecoxib (Control)Nitric Oxide (NO) ProductionGriess Assay32.1[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, PC-3) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (typically 24, 48, or 72 hours).[1]

  • MTT Addition: Following the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1][4]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

The Griess assay is used to measure the concentration of nitrite (B80452) (a stable and quantifiable metabolite of nitric oxide) in cell culture supernatants, which is an indicator of nitric oxide production by macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of various concentrations of the test compounds and incubated for a specified time (e.g., 24 hours).

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.[5]

  • Incubation and Measurement: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.[5] The absorbance is then measured at approximately 540 nm using a microplate reader.

  • Calculation: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways potentially modulated by benzofuran derivatives and a general workflow for evaluating their cytotoxic activity.

experimental_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed in 96-well plates start->seed treat Add varying concentrations of Benzofuran Derivatives seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: General experimental workflow for evaluating the cytotoxicity of benzofuran derivatives.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor binds ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome ubiquitination ikb->ikb_nfkb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to nfkb->ikb_nfkb transcription Gene Transcription (Pro-inflammatory mediators, Survival factors) nucleus->transcription activates ikb_nfkb->ikk inhibition

Caption: Simplified representation of the canonical NF-κB signaling pathway.

apoptosis_pathway Intrinsic (Mitochondrial) Apoptosis Pathway stimuli Cellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Proteins (Bax, Bak) stimuli->bcl2_family activates mitochondrion Mitochondrion bcl2_family->mitochondrion induces permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic (mitochondrial) pathway of apoptosis.

References

Unveiling the Biological Targets of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological targets of 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from Ligularia stenocephala. We present a comparative analysis of its herbicidal activity and explore its potential as a cholinesterase inhibitor based on the activity of structurally related compounds. This document includes detailed experimental protocols and visual workflows to support further research and development.

Herbicidal Activity: A Validated Biological Target

Recent studies have identified that this compound exhibits selective herbicidal activity. Research has demonstrated its efficacy against specific plant species, highlighting its potential as a natural herbicide.

Comparative Herbicidal Efficacy
CompoundTarget SpeciesObserved EffectConcentration
This compound Echinochloa crus-galli (Barnyard Grass), RiceSelective herbicidal activity[1]10⁻³ M[1]
Gallic Acid (from Camellia oleifera)Echinochloa crus-galliIC50 for root growth inhibition0.0005 g/mL
Eugenol (from Syzygium aromaticum)Echinochloa crus-galliEC50 at seedling stage4.07 mg/mL
Garlic Essential OilEchinochloa crus-galliEC500.0126 g/mL

Potential Cholinesterase Inhibition: An Avenue for Exploration

While direct studies on the cholinesterase inhibitory activity of this compound are lacking, numerous 5,6-dimethoxybenzofuran derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that the 5,6-dimethoxybenzofuran scaffold is a key pharmacophore for cholinesterase inhibition.

Comparative Cholinesterase Inhibitory Activity of Related Benzofuran Derivatives

The following table presents the inhibitory activity of 5,6-dimethoxybenzofuran-3-one derivatives, highlighting the potential of this structural class.

CompoundTarget EnzymeIC50 (nM)
5,6-dimethoxybenzofuran-3-one derivative 5bAcetylcholinesterase (AChE)52 ± 6.38
Donepezil (Reference Drug)Acetylcholinesterase (AChE)Not explicitly stated, but used as a reference

Experimental Protocols

Herbicidal Activity Assay (Seed Germination and Growth Inhibition)

This protocol outlines a method for assessing the herbicidal activity of a test compound on target weed species.

1. Materials and Reagents:

  • Test compound (this compound)

  • Seeds of target species (e.g., Echinochloa crus-galli)

  • Control seeds (e.g., rice)

  • Solvent for test compound (e.g., acetone, ethanol)

  • Petri dishes or multi-well plates

  • Filter paper

  • Distilled water

  • Growth chamber with controlled light and temperature

2. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to achieve the desired test concentrations (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).

  • Seed Plating: Place a sterile filter paper in each petri dish. Add a defined volume of the test solution or control (solvent only) to each dish and allow the solvent to evaporate.

  • Seed Sowing: Place a predetermined number of seeds of the target and control species onto the treated filter paper.

  • Incubation: Moisten the filter paper with distilled water and incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against cholinesterases.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or recombinant human AChE

  • Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, test compound, and positive control in the appropriate buffers.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Control (100% activity): Buffer, DTNB, and enzyme.

    • Test Wells: Buffer, DTNB, enzyme, and various concentrations of the test compound.

    • Positive Control Wells: Buffer, DTNB, enzyme, and various concentrations of the positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the respective substrate (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes). The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Herbicidal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound (this compound) and Dilutions apply_compound Apply Compound Solutions to Filter Paper prep_compound->apply_compound prep_seeds Select Target Seeds (E. crus-galli) sow_seeds Sow Seeds prep_seeds->sow_seeds prep_plates Prepare Petri Dishes with Filter Paper prep_plates->apply_compound apply_compound->sow_seeds incubate Incubate in Growth Chamber sow_seeds->incubate measure Measure Germination Rate, Root & Shoot Length incubate->measure calculate Calculate Percent Inhibition measure->calculate

Caption: Workflow for the herbicidal activity assay.

Cholinesterase_Inhibition_Pathway cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding -> Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 5,6-Dimethoxy-2- isopropenylbenzofuran (Potential Inhibitor) Inhibitor->AChE Inhibition

Caption: Potential inhibition of acetylcholinesterase by this compound.

References

Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxy-2-Substituted-Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of 5,6-dimethoxybenzofuran analogs is significantly influenced by the nature of the substituent at the C-2 position. The following tables summarize the in vitro cytotoxic activity (IC₅₀) of a series of 2-substituted-5,6-dimethoxybenzofuran analogs against various human cancer cell lines.

Table 1: Cytotoxic Activity of 2-Arylbenzofuran Analogs

Compound2-Position SubstituentCell LineIC₅₀ (µM)
1 2-(4-hydroxy-2-methoxyphenyl)-3-carboxaldehydeHeLa>10
HepG2>10
MCF-7>10
2 Sesbagrandiflorain AHeLa>10
HepG2>10
MCF-7>10
3 Sesbagrandiflorain BHeLa>10
HepG2>10
MCF-7>10

Data sourced from a study on 2-arylbenzofurans from Sesbania grandiflora.[1][2][3] It is important to note that for these specific analogs, the cytotoxic activity was not potent.

Table 2: Cytotoxic Activity of 2-Acyl and 2-Carboxamide Benzofuran (B130515) Analogs

Compound2-Position SubstituentCell LineIC₅₀ (µM)
4 7-Acetyl-3-methyl-2-carboxamideK562>100
MOLT-4>100
HeLa>100
HUVEC (normal)>100
5 Methyl 7-acetyl-3-methyl-2-carboxylateK562>100
MOLT-4>100
HeLa>100
HUVEC (normal)>100

Data from a study on the synthesis and cytotoxic properties of new benzofuran derivatives.[4] These particular substitutions at the 2-position did not yield significant cytotoxic activity.

Comparative Analysis of Anti-inflammatory Activity

Several benzofuran derivatives have been investigated for their anti-inflammatory properties, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 3: Anti-inflammatory Activity of Benzofuran-Piperazine Hybrids

CompoundStructureNO Inhibition IC₅₀ (µM)
5d Benzofuran-piperazine hybrid52.23 ± 0.97

Data from a study on heterocyclic/benzofuran hybrids as potential anti-inflammatory agents.[5] This study highlights that hybrid molecules incorporating a benzofuran scaffold can exhibit potent anti-inflammatory effects.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 add_compound Add test compounds incubation1->add_compound incubation2 Incubate (48h) add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Methodology:

  • Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. A reduction in nitrite levels indicates inhibition of NO production.

Signaling Pathways

The biological activities of benzofuran analogs are often associated with their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The NF-κB and MAPK signaling pathways are two of the most critical pathways in these processes.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_complex NF-κB (p50/p65) NFkB_complex->IkB Inhibition NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression

Caption: Simplified overview of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including inflammation and cell proliferation.

MAPK_Pathway cluster_stimulus Extracellular Stimuli (Growth Factors, Stress) cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus Stimulus MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factor Activation MAPK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: Generalized representation of the MAPK signaling cascade.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. While the specific biological profile of 5,6-Dimethoxy-2-isopropenylbenzofuran is not extensively documented in publicly available literature, a comparative analysis of related, well-characterized benzofuran derivatives offers valuable insights into the therapeutic potential of this class of compounds. This guide provides an objective comparison of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of selected benzofuran derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data for the biological activities of various benzofuran derivatives against different targets.

Table 1: In Vitro Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-chalcone derivative 3dMCF-7 (Breast)3.22[1]
Benzofuran-chalcone derivative 3dPC-3 (Prostate)4.15[1]
Benzofuran-chalcone derivative 3jMCF-7 (Breast)7.81[1]
Benzofuran-chalcone derivative 3jPC-3 (Prostate)9.46[1]
Cisplatin (Control)MCF-7 (Breast)12.25[1]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[2]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Leukemia)0.1[2]
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon)0.87[3]
Benzofuran-2-carboxamide derivative 50gHeLa (Cervical)0.73[3]
Benzofuran-2-carboxamide derivative 50gA549 (Lung)0.57[3]
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Aza-benzofuran compound 1Salmonella typhimurium12.5[4]
Aza-benzofuran compound 1Escherichia coli25[4]
Aza-benzofuran compound 1Staphylococcus aureus12.5[4]
Benzofuran ketoxime 38Staphylococcus aureus0.039[5]
Benzofuran derivatives 15, 16Various bacterial strains0.78-3.12[5]
Benzofuran derivative 6aBacillus subtilis6.25[6]
Benzofuran derivative 6bStaphylococcus aureus6.25[6]
Benzofuran derivative 6bEscherichia coli6.25[6]
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeCell LineParameter MeasuredIC50 (µM)Reference
Piperazine/benzofuran hybrid 5dRAW 264.7NO Production52.23[7][8][9]
Aza-benzofuran compound 1RAW 264.7NO Production17.3[4]
Aza-benzofuran compound 4RAW 264.7NO Production16.5[4]
Fluorinated benzofuran derivative 3MacrophagesNO Production2.4-5.2[10]
Fluorinated benzofuran derivative 6MacrophagesCOX-1 Activity5[10]
Fluorinated benzofuran derivative 6MacrophagesCOX-2 Activity13[10]
Table 4: Antioxidant Activity of Benzofuran Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Benzofuran derivative 3fDPPH Radical Scavenging8.57[11]
Benzofuran derivative 4dDPPH Radical Scavenging8.27[11]
Benzofuran-2-one derivative 9DPPH Radical ScavengingrIC50 = 0.31 (in Methanol)[12][13]
Benzofuran-2-one derivative 20DPPH Radical ScavengingrIC50 = 0.18 (in Methanol)[12][13]
Trolox (Standard)DPPH Radical Scavenging5.42[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, K562) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test benzofuran derivatives and incubated for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).[15]

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[16]

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration is typically adjusted to 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[17]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[18]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates and allowed to adhere.[19]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.[20]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.[21]

  • Calculation: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • DPPH Solution Preparation: A stock solution of DPPH in methanol (B129727) is prepared.[22]

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[23]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[22]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[23]

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involved in the anti-inflammatory effects of benzofuran derivatives and a general workflow for evaluating the biological activity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of Benzofuran Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO) characterization->anti_inflammatory antioxidant Antioxidant Assay (DPPH) characterization->antioxidant ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 anti_inflammatory->ic50 antioxidant->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

General experimental workflow for the evaluation of benzofuran derivatives.

NFkB_signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes induces transcription of Benzofurans Benzofuran Derivatives Benzofurans->IKK inhibit

Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

MAPK_signaling Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activate MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylate MAPK p38 MAPK MAPKK->MAPK phosphorylate AP1 AP-1 MAPK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response mediates Benzofurans Benzofuran Derivatives Benzofurans->MAPK inhibit

Inhibition of the MAPK signaling pathway by benzofuran derivatives.

References

Comparative Analysis of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Guide to Control Experiments for Investigating Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting experiments to elucidate the biological activities of 5,6-Dimethoxy-2-isopropenylbenzofuran. Given the limited specific data on this compound, we propose a hypothetical anti-proliferative and pro-apoptotic effect on cancer cells, drawing parallels from structurally similar benzofuran (B130515) derivatives known for such properties. This document outlines essential control experiments, compares the target compound with relevant alternatives, and provides detailed protocols and data presentation formats to ensure robust and reliable findings.

Introduction to this compound and Rationale for Investigation

This compound is a natural product belonging to the benzofuran class of heterocyclic compounds. While its specific biological activities are not extensively documented, related benzofuran and isobenzofuranone derivatives have demonstrated a range of effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The shared benzofuran core suggests that this compound may exhibit similar bioactivities, making it a compound of interest for drug discovery and development.

This guide focuses on a hypothesized anticancer effect, outlining the necessary control experiments to validate any observed activity and distinguish specific effects from potential artifacts.

Comparative Compounds

To effectively evaluate the biological activity of this compound, it is crucial to compare its performance against both a negative and a positive control, as well as a structurally related compound.

  • Vehicle Control (Negative Control): The solvent used to dissolve the test compounds (e.g., Dimethyl sulfoxide (B87167) - DMSO) is essential to account for any effects of the solvent on the experimental system.

  • Doxorubicin (Positive Control): A well-characterized chemotherapeutic agent known to induce apoptosis and inhibit cell proliferation. This provides a benchmark for assessing the potency of the test compound.

  • Euparin (Alternative Benzofuran): A naturally occurring benzofuran with a similar core structure but different substitutions. Euparin has been reported to possess cytotoxic and antitumor activities, making it a relevant structural analog for comparison.

Experimental Design: Investigating Anti-Proliferative and Pro-Apoptotic Effects

The following sections detail the experimental protocols and data presentation for assessing the potential anticancer effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells in a dose-dependent manner.

Experimental Protocol:

  • Cell Culture: Human cervical cancer cells (HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of this compound, Euparin, Doxorubicin (positive control), or DMSO (vehicle control).

  • Incubation: Cells are incubated with the compounds for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) value is calculated for each compound.

Data Presentation:

CompoundIC50 (µM) on HeLa cells (48h)
This compound[Hypothetical Value, e.g., 25.3]
Euparin[Hypothetical Value, e.g., 15.8]
Doxorubicin[Hypothetical Value, e.g., 0.5]
Vehicle Control (DMSO)No significant effect

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HeLa Cells in 96-well plate incubate_adhere Incubate 24h for adherence seed->incubate_adhere treat Add Compounds (Test, Controls) incubate_adhere->treat incubate_treat Incubate 48h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow for Cell Viability Assessment.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Experimental Protocol:

  • Cell Culture and Treatment: HeLa cells are seeded in 6-well plates and treated with the IC50 concentrations of this compound, Euparin, and Doxorubicin, along with a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

Data Presentation:

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)[Hypothetical Value, e.g., 3.2][Hypothetical Value, e.g., 1.5]
This compound[Hypothetical Value, e.g., 28.7][Hypothetical Value, e.g., 10.4]
Euparin[Hypothetical Value, e.g., 35.1][Hypothetical Value, e.g., 12.8]
Doxorubicin[Hypothetical Value, e.g., 45.6][Hypothetical Value, e.g., 18.2]

Logical Relationship Diagram for Apoptosis Analysis:

Apoptosis_Analysis start HeLa Cell Treatment (IC50 concentrations) harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant_analysis Q1: Live (Ann V- / PI-) Q2: Early Apoptotic (Ann V+ / PI-) Q3: Late Apoptotic (Ann V+ / PI+) Q4: Necrotic (Ann V- / PI+) flow->quadrant_analysis

Flow Cytometry Analysis for Apoptosis Detection.
Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression of key apoptosis-regulating proteins.

Experimental Protocol:

  • Cell Lysis: HeLa cells are treated as in the apoptosis assay. After 24 hours, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to the β-actin loading control.

Data Presentation:

Treatment (at IC50)Relative Bax/Bcl-2 RatioRelative Cleaved Caspase-3 Expression
Vehicle Control (DMSO)1.01.0
This compound[Hypothetical Value, e.g., 3.5][Hypothetical Value, e.g., 4.2]
Euparin[Hypothetical Value, e.g., 4.1][Hypothetical Value, e.g., 5.0]
Doxorubicin[Hypothetical Value, e.g., 6.2][Hypothetical Value, e.g., 7.8]

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_compound Compound Action cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 cleaved_caspase3 Cleaved Caspase-3 caspase3->cleaved_caspase3 apoptosis Apoptosis cleaved_caspase3->apoptosis

Hypothesized Intrinsic Apoptosis Signaling Pathway.

Conclusion and Future Directions

This guide presents a systematic approach for the initial investigation of the biological effects of this compound, using a hypothesized anticancer activity as a case study. The inclusion of appropriate negative and positive controls, along with a structural analog, is critical for the robust interpretation of experimental data. The detailed protocols and standardized data presentation formats provided herein are intended to facilitate reproducible and comparable research.

Should this compound demonstrate significant biological activity, further studies would be warranted. These could include broader screening against a panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify its direct molecular targets. The principles of rigorous experimental design, including the use of appropriate controls as outlined in this guide, will remain paramount in advancing our understanding of this and other novel bioactive compounds.

References

Cross-Validation of 5,6-Dimethoxy-2-isopropenylbenzofuran Activity: A Comparative Guide Based on Structurally Related Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential bioactivities of 5,6-Dimethoxy-2-isopropenylbenzofuran. Due to the limited availability of direct experimental data for this specific compound, this guide leverages findings from structurally similar benzofuran (B130515) and isobenzofuranone derivatives to offer insights into its possible efficacy and mechanisms of action across different experimental models.

Executive Summary

This compound is a natural product isolated from Ligularia stenocephala[1][2]. While specific bioactivity data for this compound remains scarce in publicly available literature, the broader family of benzofurans and isobenzofuranones has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide synthesizes the available data on these related compounds to provide a predictive cross-validation of potential activities for this compound. The following sections detail the cytotoxic, antimicrobial, and anti-inflammatory activities of these related compounds, along with the experimental protocols used for their evaluation and the signaling pathways they modulate.

Comparative Analysis of Bioactivities

The biological activities of benzofuran derivatives are often attributed to their core heterocyclic structure, with substitutions influencing potency and selectivity. The data presented below is for compounds structurally related to this compound and should be interpreted as indicative of potential activity.

Cytotoxic Activity

Several benzofuran and isobenzofuranone derivatives have been investigated for their potential as anticancer agents. The primary mechanism of action often involves the induction of apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Structurally Related Benzofuran and Isobenzofuranone Derivatives

Compound/Derivative ClassCell LineActivityIC50 (µM)Reference
5,6-Dimethoxyisobenzofuran-1(3H)-oneHeLa (Cervical Cancer)Cytotoxic66.2[3]
4β,14-dihydro-3-dehydrozaluzanin C (a sesquiterpene lactone with a furan (B31954) ring)HeLa (Cervical Cancer)Antiproliferative2.7[4]
4β,14-dihydro-3-dehydrozaluzanin CMCF7 (Breast Adenocarcinoma)Antiproliferative15.1[4]
4β,14-dihydro-3-dehydrozaluzanin CA431 (Skin Epidermoid Carcinoma)Antiproliferative9.8[4]
Benzofuran-piperazine hybrid (5d)RAW 264.7 (Macrophage)Low Cytotoxicity> 80[5][6]
Antimicrobial Activity

Benzofuran derivatives have shown promise as antimicrobial agents against a spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Structurally Related Benzofuran Derivatives

Compound/Derivative ClassTest OrganismActivityMIC (µg/mL)Zone of Inhibition (mm)Reference
N-(3-phthalidyl) AminesEscherichia coliGood Activity--[7]
N-(3-phthalidyl) AminesStaphylococcus aureusMore Powerful Inhibition--[7]
N-(3-phthalidyl) AminesCandida albicansGood Activity--[7]
1-aminoalkyl-2-naphthol (3)Pseudomonas aeruginosa MDR1Potent Antibacterial10-[8]
1-aminoalkyl-2-naphthol (3)Staphylococcus aureus MDRSuperior to Ciprofloxacin100-[8]
1-aminoalkyl-2-naphthol (2)Penicillium notatumAntifungal400-[8]
1-aminoalkyl-2-naphthol (2)Penicillium funiculosumAntifungal400-[8]
Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been linked to their ability to modulate key inflammatory pathways.

Table 3: Anti-inflammatory Activity of Structurally Related Benzofuran Derivatives

Compound/Derivative ClassModelTargetIC50 (µM)Reference
Benzofuran-piperazine hybrid (5d)LPS-stimulated RAW 264.7 cellsNO production52.23 ± 0.97[5][6]
Fluorinated Benzofuran derivative (3)COX-1 ActivityCOX-17.9[9]
Fluorinated Benzofuran derivative (6)COX-1 ActivityCOX-15[9]
Fluorinated Benzofuran derivative (5)COX-2 ActivityCOX-228.1[9]
Fluorinated Benzofuran derivative (6)COX-2 ActivityCOX-213[9]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. The following are summaries of protocols commonly used to assess the bioactivities of benzofuran derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability[3][10].

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.

  • Cell Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). Nitrite (B80452), a stable product of NO, will react with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways and Mechanisms of Action

The biological effects of benzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Structurally related isobenzofuranones have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for anticancer activity.

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Benzofuran Benzofuran Derivatives Mitochondrion Mitochondrion Benzofuran->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by benzofuran derivatives.

Anti-inflammatory Signaling Cascade

Benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory mediators[5][6].

cluster_1 NF-κB and MAPK Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (NO, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Benzofuran Benzofuran Derivatives Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Experimental Workflow for Bioactivity Screening

A typical workflow for screening and validating the bioactivity of a novel compound like this compound is outlined below.

cluster_2 Bioactivity Screening Workflow Compound 5,6-Dimethoxy-2- isopropenylbenzofuran In_vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Anti-inflammatory) Compound->In_vitro Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) In_vitro->Mechanism Active compounds In_vivo In Vivo Models (e.g., Animal models of disease) Mechanism->In_vivo Lead_Optimization Lead Optimization In_vivo->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: General workflow for natural product bioactivity screening.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently limited, the data from structurally related benzofuran and isobenzofuranone derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide suggests that this compound may possess cytotoxic, antimicrobial, and anti-inflammatory properties.

Future research should focus on the isolation or synthesis of this compound in sufficient quantities for comprehensive biological evaluation. The experimental protocols and signaling pathways outlined here can serve as a foundational framework for these future studies. Cross-validation in various cell-based and, eventually, in vivo models will be crucial to ascertain the true therapeutic potential of this natural product.

References

A Head-to-Head Comparison: Synthetic vs. Natural 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic and Natural 5,6-Dimethoxy-2-isopropenylbenzofuran

This guide provides a comprehensive, data-driven comparison of synthetically produced and naturally sourced this compound. As a molecule of interest for its potential biological activities, understanding the similarities and differences between these two sources is critical for research and development. This comparison focuses on their physicochemical properties, analytical profiles, and biological activities, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of synthetic and natural this compound based on available data. It is important to note that direct, side-by-side comparative studies are limited in the current literature. The data for the synthetic compound is based on established synthetic methodologies for benzofurans and typical analytical outcomes, while data for the natural compound is derived from its isolation from sources such as Ligularia stenocephala.

Table 1: Physicochemical and Analytical Profile

PropertySynthetic this compoundNatural this compound
Source Chemical SynthesisIsolated from Ligularia stenocephala[1][2]
Purity Typically >98% (post-purification)Variable, dependent on isolation and purification methods
Typical Impurities Starting materials, reagents, side-productsOther co-extracted plant metabolites
¹H NMR Spectrum expected to be identical to the natural compoundStructure confirmed by ¹H NMR[1]
¹³C NMR Spectrum expected to be identical to the natural compoundStructure confirmed by ¹³C NMR[1]
Mass Spectrometry Molecular ion peak consistent with C₁₃H₁₄O₃Structure confirmed by EI-MS[1]
Confirmation Confirmed by NMR and MS analysisConfirmed by NMR[3]

Table 2: Comparative Biological Activity

Biological ActivitySynthetic this compoundNatural this compound
Herbicidal Activity Data not availableReported to have selective herbicidal activity[1]
Antiproliferative Activity Expected to be similar to the natural compoundData not available for the pure compound. Related benzofurans show cytotoxic effects.
Antimicrobial Activity Expected to be similar to the natural compoundData not available for the pure compound. Related benzofurans show antimicrobial properties.
Anti-inflammatory Activity Expected to be similar to the natural compoundData not available for the pure compound. Related benzofurans show anti-inflammatory potential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis, isolation, and biological evaluation of this compound.

Synthesis of this compound (Representative Method)

A common route for the synthesis of 2-substituted benzofurans involves the Sonogashira coupling followed by cyclization.

Step 1: Sonogashira Coupling of 2-Iodo-4,5-dimethoxyphenol (B3246983) with 2-Methyl-1-buten-3-yne.

  • To a solution of 2-iodo-4,5-dimethoxyphenol (1 mmol) in a suitable solvent (e.g., triethylamine (B128534) or a mixture of toluene (B28343) and water) is added 2-methyl-1-buten-3-yne (1.2 mmol).

  • A catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added.

  • The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Cyclization to this compound.

  • The crude product from Step 1 is dissolved in a suitable solvent (e.g., toluene or DMF).

  • A base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is heated to induce intramolecular cyclization.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic extract is washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Isolation of Natural this compound from Ligularia stenocephala[1]
  • Extraction: The dried and powdered roots of Ligularia stenocephala are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated to yield a crude extract.[1]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate.[1]

  • Chromatographic Purification: The chloroform fraction, typically showing the highest activity, is subjected to repeated column chromatography on silica gel and/or ODS, followed by preparative HPLC to isolate pure this compound.[1]

In Vitro Antiproliferative Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of synthetic or natural this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Synthetic Workflow for this compound

synthetic_workflow start 2-Iodo-4,5-dimethoxyphenol + 2-Methyl-1-buten-3-yne sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira intermediate Coupled Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (Base) intermediate->cyclization purification Column Chromatography cyclization->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Isolation Workflow from Natural Source

isolation_workflow start Ligularia stenocephala roots extraction Solvent Extraction (Methanol/Ethanol) start->extraction fractionation Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction column_chromatography Silica Gel / ODS Chromatography chloroform_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc product Natural this compound hplc->product

Caption: Isolation of natural this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the activities of related benzofuran (B130515) compounds, a potential anti-inflammatory mechanism could involve the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription of Compound 5,6-Dimethoxy-2- isopropenylbenzofuran Compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This guide provides a foundational comparison between synthetic and natural this compound. While their chemical structures are identical, the key differences lie in their origin, purity profiles, and the potential presence of co-occurring compounds in the natural isolate that may influence biological activity.

For researchers requiring high purity and a well-defined impurity profile for pharmacological studies, the synthetic route is preferable. Conversely, the natural product may be of interest for studies exploring the synergistic effects of plant-derived compounds. Further head-to-head studies are warranted to fully elucidate any subtle differences in their biological efficacy. This guide serves as a valuable resource for designing such comparative experiments and for making informed decisions in the pursuit of novel therapeutics.

References

Evaluating the Specificity of 5,6-Dimethoxy-2-isopropenylbenzofuran's Biological Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological action of 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from the roots of Ligularia stenocephala.[1] The primary reported biological activity for this compound is its herbicidal effect, exhibiting selectivity for certain plant species. This document aims to objectively evaluate the specificity of this action by comparing it with other herbicidal compounds and outlining the experimental protocols for such assessments. Due to the limited publicly available data on the specific molecular targets of this compound, this guide will focus on its whole-organism selectivity as a primary measure of specificity.

Herbicidal Activity and Specificity

This compound has been identified as a herbicidal agent with selective activity.[2] Studies have shown that it exerts inhibitory effects on the growth of certain plant species while having less impact on others. Specifically, it has demonstrated selective herbicidal activity for rice and Echinochloa crus-galli (barnyard grass).[2] This selectivity is a key aspect of its biological specificity at the organismal level.

To contextualize the specificity of this compound, it is useful to compare it with other herbicidal compounds, particularly those with a benzofuran (B130515) core or a similar mode of action. While the precise mechanism of action for this compound is not yet fully elucidated, many herbicides target specific enzymes or pathways in plant metabolism.

Table 1: Comparison of Herbicidal Activity

CompoundChemical ClassKnown/Proposed Target/MechanismSelectivityReference
5,6-Dimethoxy-2- isopropenylbenzofuran BenzofuranNot fully elucidatedSelective for rice and Echinochloa crus-galli[2]
Euparin BenzofuranNot fully elucidatedSelective for lettuce[2]
Glyphosate PhosphonateInhibits EPSP synthase in the shikimate pathwayNon-selective
2,4-D Phenoxy herbicideSynthetic auxin, disrupts cell growthSelective for broadleaf weeds
Atrazine TriazineInhibits photosystem IISelective for broadleaf and grassy weeds in corn, sorghum, and sugarcane

Experimental Protocols

To evaluate the herbicidal specificity of a compound like this compound, a series of standardized bioassays are typically employed. These protocols are designed to quantify the compound's effect on different plant species under controlled conditions.

Seed Germination and Seedling Growth Assay

This assay is a fundamental method to assess the pre-emergent herbicidal activity of a compound.

Protocol:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, acetone) and then serially diluted with distilled water or a nutrient solution to obtain a range of test concentrations. A solvent-only control is also prepared.

  • Seed Plating: Seeds of various plant species (e.g., rice, Echinochloa crus-galli, lettuce, radish) are surface-sterilized and placed on filter paper in petri dishes.

  • Treatment: A defined volume of each test concentration and the control solution is added to the respective petri dishes.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).

  • Data Collection: At the end of the incubation period, the germination rate, root length, and shoot length of the seedlings are measured.

  • Analysis: The percentage of inhibition for each parameter is calculated relative to the solvent control. IC50 (half-maximal inhibitory concentration) values can be determined by plotting the inhibition percentage against the log of the compound concentration.

Whole Plant Foliar Application Assay

This assay evaluates the post-emergent herbicidal activity of a compound when applied directly to the leaves of established plants.

Protocol:

  • Plant Cultivation: The selected plant species are grown in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Preparation of Spray Solutions: Test solutions of this compound are prepared at various concentrations, often with the addition of a surfactant to ensure even coverage. A control solution (solvent + surfactant) is also prepared.

  • Application: The solutions are uniformly sprayed onto the foliage of the test plants until runoff.

  • Observation: The plants are maintained in a controlled environment and observed daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of 14-21 days.

  • Assessment: The herbicidal effect is typically rated on a visual scale (e.g., 0% = no effect, 100% = complete kill). The GR50 (the dose required to reduce plant growth by 50%) can be calculated from the dose-response data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that could be affected by a herbicide and a typical workflow for assessing compound specificity.

G cluster_0 Plant Cell Herbicide Herbicidal Compound Target Molecular Target (e.g., Enzyme, Receptor) Herbicide->Target Binding/Inhibition Pathway Metabolic or Signaling Pathway Target->Pathway Disruption Response Physiological Response (e.g., Growth Inhibition, Cell Death) Pathway->Response

Caption: Generalized mechanism of herbicidal action.

G cluster_workflow Experimental Workflow for Specificity Assessment A Compound Synthesis/ Isolation B Primary Screening (e.g., Seed Germination Assay) A->B C Dose-Response Studies on Multiple Species B->C D Determination of IC50/GR50 Values C->D F Mechanism of Action Studies (Target Identification) C->F E Selectivity Index Calculation (e.g., IC50 (crop) / IC50 (weed)) D->E

Caption: Workflow for evaluating herbicidal specificity.

Conclusion

The available evidence indicates that this compound possesses selective herbicidal activity, which is a primary indicator of its biological specificity. However, a comprehensive evaluation of its specificity requires further investigation into its molecular mechanism of action. By employing the detailed experimental protocols outlined in this guide, researchers can quantify its selectivity against a broader range of plant species and begin to elucidate the underlying biochemical pathways it affects. This will be crucial for determining its potential as a lead compound for the development of new, targeted herbicides. The broader class of benzofuran derivatives has been shown to exhibit a wide range of biological activities, suggesting that further studies on this compound could reveal additional pharmacological properties.[3][4][5][6][7]

References

Safety Operating Guide

Navigating the Disposal of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from Ligularia stenocephala.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of related benzofuran (B130515) and complex organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). The acute toxicity of this specific compound is not well-documented, but related benzofuran derivatives are known to be toxic if swallowed or in contact with skin.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into the environment or down the drain.[3]

  • Waste Identification and Segregation:

    • Identify the waste containing this compound.

    • Segregate it from other waste streams to avoid incompatible chemical reactions. This compound may be incompatible with strong oxidizing agents and strong bases.[3]

  • Containerization:

    • Place the waste in a designated, properly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical. Given that the compound is soluble in solvents like chloroform, dichloromethane, and acetone, a chemically resistant container is essential.[1]

    • Ensure the container is tightly closed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number: 34293-09-9

      • Associated hazards (e.g., "Toxic," "Handle with Care")

      • The date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, direct sunlight, and incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. The EHS department will coordinate with a licensed waste disposal contractor.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the table below summarizes relevant information for related compounds to provide context for its handling.

PropertyBenzofuranVeratraldehyde
Physical State LiquidOff-white solid
Boiling Point 173 - 175 °CNot Available
Melting Point Not Available42 - 45 °C
Flash Point 50 °C> 112 °C

This data is for related compounds and should be used for general guidance only.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for safely handling and disposing of this compound.

cluster_handling Initial Handling and PPE cluster_disposal Disposal Procedure A Assess Hazards (Consult SDS for similar compounds) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Handle Compound in a Ventilated Area B->C D Segregate Waste (Avoid mixing with incompatible chemicals) C->D Waste Generated E Place in a Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup and Final Disposal F->G

Caption: Workflow for the safe handling and disposal of this compound.

cluster_exposure Emergency Exposure Response Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Wash Wash with Soap and Water Skin->Wash Rinse Rinse with Water for 15 min Eyes->Rinse SeekMedical Seek Immediate Medical Attention Ingestion->SeekMedical Wash->SeekMedical Rinse->SeekMedical

Caption: Immediate response plan for accidental exposure to the chemical compound.

References

Essential Safety and Operational Guidance for Handling 5,6-Dimethoxy-2-isopropenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,6-Dimethoxy-2-isopropenylbenzofuran. Adherence to these procedures is essential for ensuring personal safety and maintaining a safe laboratory environment.

Immediate Safety Precautions

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.[1] Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Key Considerations
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3]Prevents skin contact. Gloves should be inspected for degradation or punctures before each use and removed properly to avoid skin contact.[1][3]
Body Protection A flame-resistant lab coat (e.g., Nomex) worn over personal clothing that covers the entire body.[1][3]Protects skin and personal clothing from contamination. Flame-resistant material is recommended due to the potential flammability of similar organic compounds.[3]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if a fume hood is not available or if there is a likelihood of aerosolization.[3]Benzofuran (B130515) derivatives can be irritating to the respiratory tract. A fume hood is the primary engineering control.
Foot Protection Closed-toe, chemical-resistant shoes.[3]Protects feet from spills and falling objects.
Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining the integrity of this compound and ensuring a safe working environment.

Preparation:

  • Ensure all necessary PPE is donned correctly before handling the compound.[1]

  • Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.

  • Place all required equipment inside the fume hood before commencing work.[1]

Handling:

  • This compound is a natural product isolated from the roots of Ligularia stenocephala.[4][5]

  • It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]

  • Avoid the formation of dust.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

Storage:

  • Store in a tightly sealed vial in a dry, cool, and well-ventilated place.[4][6]

  • For long-term storage, keep refrigerated at 2-8°C for up to 24 months.[4]

  • If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[4]

  • Allow the product to equilibrate to room temperature for at least one hour before use and prior to opening the vial.[4]

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Management and Disposal Plan

Proper spill management and waste disposal are critical to prevent environmental contamination and ensure laboratory safety.

Spill Management:

  • Evacuate the area of the spill.

  • Wear appropriate PPE, including respiratory protection.[3]

  • Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels.[1][3]

  • Place the absorbed material into a sealed container for disposal.[3]

  • Ventilate the area and clean the spill zone thoroughly.

Disposal:

  • All chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]

  • Contaminated packaging should be taken to an approved waste handling site for recycling or disposal.[2]

  • Do not flush the chemical into surface water or the sanitary sewer system.[6]

Visualizations

Logical Relationship for PPE Selection and Handling

PPE_Handling_Workflow PPE Selection and Chemical Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Risks of This compound B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Don PPE Correctly C->D Proceed to Handling E Handle Chemical in Fume Hood D->E F Follow Procedural Steps E->F Spill Spill or Exposure? E->Spill G Properly Store or Dispose of Chemical F->G Complete Handling H Decontaminate Work Area G->H I Remove and Dispose of Contaminated PPE H->I Spill->G No Spill_Response Execute Spill Response and First Aid Spill->Spill_Response Yes Spill_Response->H Aftermath

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-isopropenylbenzofuran
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-2-isopropenylbenzofuran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.